2-(4-Bromo-2,3-difluorophenyl)acetic acid
Description
BenchChem offers high-quality 2-(4-Bromo-2,3-difluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2,3-difluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMFWLUUCQCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284654 | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887586-48-3 | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromo-2,3-difluorophenyl)acetic acid (CAS 887586-48-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Bromo-2,3-difluorophenyl)acetic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical data, field-proven insights, and predictive analysis to empower your research and development endeavors.
Core Molecular Attributes and Physicochemical Profile
2-(4-Bromo-2,3-difluorophenyl)acetic acid, with the CAS number 887586-48-3, is a halogenated phenylacetic acid derivative. Its structure, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts unique electronic properties that are highly valuable in the design of novel therapeutic agents. The strategic placement of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 1: Physicochemical Properties of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
| Property | Value | Source |
| CAS Number | 887586-48-3 | N/A |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.03 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not experimentally determined. Predicted to be in the range of 120-140 °C. | Prediction based on similar structures |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structural properties |
Strategic Importance in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
While specific drugs containing the 2-(4-bromo-2,3-difluorophenyl)acetic acid moiety are not yet publicly disclosed, its structural motifs are present in a variety of compounds under investigation for a range of therapeutic areas, including but not limited to:
-
Anti-inflammatory agents: Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Oncology: The unique electronic nature of the substituted phenyl ring can be exploited to design selective kinase inhibitors.
-
Neuroscience: Fluorinated compounds often exhibit improved blood-brain barrier permeability, making them attractive for CNS drug discovery.
Proposed Synthesis and Purification Protocol
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene
-
To a stirred solution of 1,2-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide.
-
Cool the mixture in an ice bath and slowly add bromine dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by GC-MS).
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1-bromo-2,3-difluorobenzene.
Step 2: Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanone
-
To a suspension of anhydrous aluminum chloride in dichloromethane, add acetyl chloride at 0 °C.
-
Slowly add a solution of 1-bromo-2,3-difluorobenzene in dichloromethane.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to yield the desired ketone.
Step 3: Synthesis of 2-(4-Bromo-2,3-difluorophenyl)thioacetamide (Willgerodt-Kindler Reaction)
-
A mixture of 1-(4-bromo-2,3-difluorophenyl)ethanone, sulfur, and morpholine is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and the product is precipitated by adding ethanol.
-
The solid thioacetamide is collected by filtration and washed with cold ethanol.
Step 4: Synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
-
The thioacetamide from the previous step is hydrolyzed by heating in a mixture of sulfuric acid and water.
-
The reaction is refluxed until the hydrolysis is complete.
-
The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(4-bromo-2,3-difluorophenyl)acetic acid.
Analytical Characterization: A Predictive Approach
Due to the lack of published experimental spectra for 2-(4-Bromo-2,3-difluorophenyl)acetic acid, this section provides predicted data and interpretation based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (2H, complex multiplets, ~7.0-7.5 ppm), Methylene protons (-CH₂-, 2H, singlet, ~3.6-3.8 ppm), Carboxylic acid proton (-COOH, 1H, broad singlet, ~10-12 ppm). |
| ¹³C NMR | Carboxylic acid carbon (~170-175 ppm), Aromatic carbons (complex pattern with C-F couplings, ~110-160 ppm), Methylene carbon (~35-45 ppm). |
| FTIR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C-F stretch (~1100-1300), C-Br stretch (~500-600). |
| Mass Spec (ESI-) | Predicted [M-H]⁻ at m/z 248.93682.[2] |
Diagram 2: Logic of Spectroscopic Interpretation
Caption: Correlating spectroscopic data to molecular structure.
Safety and Handling
2-(4-Bromo-2,3-difluorophenyl)acetic acid should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If skin irritation occurs, seek medical advice.
References
-
PubChemLite. 2-(4-bromo-2,3-difluorophenyl)acetic acid. [Link]
Sources
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, 2-(4-Bromo-2,3-difluorophenyl)acetic acid stands out as a compound of significant interest. Its unique trifunctional architecture—a carboxylic acid moiety, a bromine atom, and two fluorine atoms on a phenylacetic acid scaffold—offers a versatile platform for synthetic diversification. The presence of ortho and meta fluorine atoms profoundly influences the electronic nature of the aromatic ring and the acidity of the acetic acid side chain, while the bromine atom provides a reactive handle for sophisticated cross-coupling reactions.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physical and chemical properties of 2-(4-Bromo-2,3-difluorophenyl)acetic acid, supported by experimental protocols and an understanding of the causality behind its reactivity. We will explore its structural attributes, physicochemical parameters, spectroscopic signature, synthetic accessibility, and its pivotal role as an intermediate in the development of advanced therapeutic agents and functional materials.
Compound Identification and Structure
Accurate identification is the foundation of all chemical research. The structural and naming conventions for 2-(4-Bromo-2,3-difluorophenyl)acetic acid are summarized below.
| Identifier | Value |
| IUPAC Name | 2-(4-Bromo-2,3-difluorophenyl)acetic acid |
| CAS Number | 188355-63-9 |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.03 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1CC(=O)O)F)F)Br |
| InChI Key | OIGMFWLUUCQCFZ-UHFFFAOYSA-N |
The molecule's structure is defined by a phenylacetic acid core. The phenyl ring is substituted at position 4 with a bromine atom and at positions 2 and 3 with fluorine atoms. This specific substitution pattern is critical to its unique reactivity and properties.
Caption: Key reaction pathways for synthetic diversification.
Influence of Difluoro Substitution
The two fluorine atoms are not merely spectators. Their strong electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions at the bromine site. More importantly, fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism and to modulate binding affinity with target proteins. [1]
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for quality control and regulatory submission. The expected spectroscopic data provides a fingerprint for the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (typically ~3.7 ppm) and two doublets or multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the two aromatic protons.
-
¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon (~175 ppm), the methylene carbon (~40 ppm), and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern. It is expected to show two distinct signals, each coupled to the other and to adjacent aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M-H]⁻ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides definitive confirmation of the presence and number of bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700 cm⁻¹).
Experimental Protocol: Characterization by HPLC-MS
Objective: To confirm the identity, purity, and mass of 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI negative (to detect [M-H]⁻) and positive (to detect [M+H]⁺).
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Acquire both full scan data to identify the molecular ion and fragmentation (MS/MS) data to confirm the structure.
-
-
Data Analysis:
-
Confirm the retention time of the main peak in the chromatogram.
-
Extract the mass spectrum for the peak and verify the m/z of the molecular ion. Check for the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by ~2 Da).
-
Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
-
Caption: Standard workflow for HPLC-MS characterization.
Synthesis and Manufacturing
The synthesis of substituted phenylacetic acids often involves multi-step routes. A plausible and industrially scalable approach for 2-(4-Bromo-2,3-difluorophenyl)acetic acid could start from a commercially available bromodifluorobenzene precursor.
One common strategy involves the conversion of a toluene derivative. For instance, a synthetic route could be adapted from methods used for similar compounds: [2][3]1. Starting Material: 1-Bromo-2,3-difluorobenzene. 2. Formylation: Introduction of an aldehyde group, for example, via ortho-lithiation followed by reaction with a formylating agent like DMF. 3. Conversion to Phenylacetic Acid: The resulting benzaldehyde can be converted to the target phenylacetic acid through various established methods, such as the Strecker synthesis followed by hydrolysis, or conversion to a benzyl halide followed by cyanation and subsequent hydrolysis.
A more direct route, if a suitable starting material is available, involves the Willgerodt-Kindler reaction or similar homologation techniques to add the acetic acid side chain. [3]The choice of route depends on starting material cost, scalability, and safety considerations, particularly avoiding the use of highly toxic reagents like sodium cyanide where possible. [3]
Applications in Research and Development
The true value of 2-(4-Bromo-2,3-difluorophenyl)acetic acid lies in its application as a versatile intermediate.
-
Drug Discovery: Phenylacetic acid derivatives are core scaffolds in many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This compound is an ideal starting point for synthesizing novel analogs for screening against targets like COX-1/COX-2 enzymes. The difluoro pattern can enhance potency and selectivity. [4]* Medicinal Chemistry: The strategic placement of fluorine can block metabolic oxidation of the aromatic ring, leading to improved pharmacokinetic profiles (e.g., longer half-life, higher oral bioavailability). [1]The bromine atom allows for the molecule to be elaborated into a library of diverse compounds for structure-activity relationship (SAR) studies.
-
Agrochemicals: Similar halogenated aromatic structures are prevalent in herbicides and pesticides. This compound could serve as a precursor for new agrochemical candidates.
-
Materials Science: The rigid, functionalized aromatic core is suitable for incorporation into polymers or organic electronic materials where tuning of electronic properties is desired.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Based on data for structurally related compounds:
-
Hazard Classification: Expected to be classified as a skin, eye, and respiratory irritant. May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(4-Bromo-2,3-difluorophenyl)acetic acid is more than a simple organic molecule; it is a sophisticated chemical tool. Its physical properties make it a manageable solid, while its rich chemical reactivity, stemming from the orthogonal functional groups, provides a gateway to immense molecular diversity. The strategic combination of a reactive carboxylic acid, a versatile aryl bromide, and modulating fluorine atoms makes it a high-value intermediate for scientists in drug discovery, agrochemicals, and materials science. Further elucidation of its specific physical parameters and biological activities will undoubtedly cement its role as a key building block in the development of next-generation chemical entities.
References
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Dou, N., & Li, X. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(12), 1285. Available from: [Link]
- Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid. CN101486638A.
- Google Patents. (n.d.). Industrial preparation method of 2,3-difluorophenyl acetic acid. CN101550080A.
-
Hu, H., Wang, C., Wu, X., Liu, Y., Yue, G., & Su, G. (2022). Boron-catalyzed α-C–H fluorination of aryl acetic acids. Organic Chemistry Frontiers, 9(1), 135-141. Available from: [Link]
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Ibrahim, M. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(36), 21391-21406. Available from: [Link]
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Tej-chemicals.com. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]
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Wikipedia. (n.d.). 2C-B. Available from: [Link]
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Frey, L., & Lotsch, B. V. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(21), 9188-9213. Available from: [Link]
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Hevey, R. (2021). The role of fluorine in glycomimetic drug design. Chemistry–A European Journal, 27(8), 2240-2253. Available from: [Link]
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WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. US5036156. Available from: [Link]
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Wikipedia. (n.d.). Synthetic drug. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. Available from: [Link]
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Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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ResearchGate. (2025). Application progress of boronic acid catalyst in organic synthesis. Available from: [Link]
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A Technical Guide to 2-(4-Bromo-2,3-difluorophenyl)acetic acid for the Research Community
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement, Quality Control, and Application of a Key Synthetic Building Block.
Introduction
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a halogenated phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the commercial sourcing, quality assessment, and potential applications of this important chemical intermediate.
Commercial Sourcing of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
The availability of high-quality starting materials is a critical first step in any research and development program. For niche chemicals such as 2-(4-Bromo-2,3-difluorophenyl)acetic acid, identifying reliable commercial suppliers is paramount. Our research has identified the following supplier for this specific compound:
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Specification | Storage |
| BLDpharm | 2-(4-Bromo-2,3-difluorophenyl)acetic acid | 887586-48-3 | C₈H₅BrF₂O₂ | - | Sealed in dry, room temperature |
Quality Control and Verification: Ensuring Experimental Integrity
Upon receipt of a chemical from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. This self-validating step is crucial for the reproducibility and reliability of subsequent experiments.
Experimental Protocol: Identity and Purity Verification
1. Visual Inspection:
-
Examine the physical appearance of the compound. It should be a solid.
-
Note any discoloration or presence of foreign matter.
2. Solubility Test:
-
Test the solubility in a range of common laboratory solvents (e.g., DMSO, DMF, Methanol). This information is also valuable for planning future reactions.
3. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR): This is the most powerful technique for confirming the structure of the molecule.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The integration of these signals should correspond to the number of protons in the molecule.
-
¹⁹F NMR: The fluorine NMR will confirm the presence and environment of the two fluorine atoms on the phenyl ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable ionization technique should be used to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of C₈H₅BrF₂O₂ (251.03 g/mol ).[4]
4. Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound. A high-purity sample should exhibit a single major peak. The area percentage of this peak can be used to quantify the purity.
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for procuring and verifying the quality of 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
Caption: Procurement and Quality Control Workflow
Applications in Research and Drug Discovery
Halogenated phenylacetic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] While specific applications of 2-(4-Bromo-2,3-difluorophenyl)acetic acid are not extensively documented in publicly available literature, its structural motifs suggest its utility in several areas of drug discovery. The difluorophenyl group is a common feature in many modern pharmaceuticals, and the bromo-substituent allows for the introduction of further diversity through metal-catalyzed cross-coupling reactions.
A plausible synthetic application of this compound is in the preparation of more complex molecules through derivatization of the carboxylic acid group or by utilizing the bromine atom for carbon-carbon or carbon-heteroatom bond formation. For instance, the synthesis of related phenylacetic acid derivatives has been described in the patent literature, highlighting the importance of these scaffolds in constructing novel chemical entities.[6][7][8]
Safety and Handling
As with any chemical, proper safety precautions must be taken when handling 2-(4-Bromo-2,3-difluorophenyl)acetic acid. While a specific safety data sheet (SDS) for this exact compound was not found, the SDS for related compounds like bromoacetic acid and other halogenated acetic acids indicate that they can be corrosive and cause skin and eye irritation.[9][10][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
2-(4-Bromo-2,3-difluorophenyl)acetic acid represents a valuable, albeit specialized, building block for chemical synthesis in the pharmaceutical and agrochemical industries. While the number of direct commercial suppliers may be limited, the availability of this compound, coupled with the option for custom synthesis, makes it accessible to the research community. By following a rigorous quality control process, researchers can ensure the integrity of their starting materials and the validity of their experimental outcomes. The structural features of this molecule hold promise for the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties.
References
-
Wikipedia. 2C-B. [Link]
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Google Patents.
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Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
- Google Patents. Industrial preparation method of 2,3-difluorophenyl acetic acid.
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PubChem. 2-(4-Bromo-2,5-difluorophenyl)acetic acid. [Link]
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NJ.gov. BROMOACETIC ACID HAZARD SUMMARY. [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic Acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive overview of a plausible and scientifically robust synthetic route to 2-(4-Bromo-2,3-difluorophenyl)acetic acid. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structural motifs are of significant interest in medicinal chemistry, suggesting its likely origin as a key intermediate in the development of novel therapeutic agents. The synthetic pathway detailed herein is constructed from well-established and reliable chemical transformations, providing researchers and drug development professionals with a practical and adaptable methodology.
The strategic placement of fluorine and bromine atoms on the phenylacetic acid scaffold makes this compound a valuable building block. The fluorine atoms can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.
This document will delve into a two-step synthesis commencing with a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction. The rationale behind the selection of this pathway, detailed experimental protocols, and the underlying chemical principles will be thoroughly discussed.
I. Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 2-(4-Bromo-2,3-difluorophenyl)acetic acid (I), points towards 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one (II) as a key intermediate. The conversion of an acetophenone derivative to the corresponding phenylacetic acid is efficiently achieved via the Willgerodt-Kindler reaction. The precursor, 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one (II), can, in turn, be synthesized through the Friedel-Crafts acylation of a commercially available starting material, 1-bromo-3,4-difluorobenzene (III).
This synthetic strategy is advantageous due to the ready availability of the starting material and the robustness of the chosen reactions.
II. Detailed Synthetic Protocols and Mechanistic Insights
The initial step involves the introduction of an acetyl group onto the 1-bromo-3,4-difluorobenzene ring via a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from acetyl chloride.
The regioselectivity of this reaction is governed by the directing effects of the existing substituents. Both the fluorine and bromine atoms are deactivating, ortho-, para-directors due to their inductive electron-withdrawing and resonance electron-donating effects. However, the strong deactivating nature of the two fluorine atoms significantly influences the position of electrophilic attack. Acylation is expected to occur at the position that is least deactivated and sterically accessible, which is the position ortho to the fluorine at C-3 and meta to the bromine and the fluorine at C-4, yielding the desired product, 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one.
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3,4-difluorobenzene (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.1-1.2 eq) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-bromo-3,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | Starting Material |
| Acetyl chloride | C₂H₃ClO | 78.49 | Acylating Agent |
| Aluminum chloride | AlCl₃ | 133.34 | Catalyst |
| 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one | C₈H₅BrF₂O | 235.03 | Product |
The second step employs the Willgerodt-Kindler reaction to convert the synthesized acetophenone derivative into the target phenylacetic acid.[4][5][6] This reaction involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid.
The mechanism of the Willgerodt-Kindler reaction is complex and believed to involve the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the terminal thioamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).
-
Thioamide Formation: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Hydrolysis: After cooling the reaction mixture, add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20-40% solution), and heat to reflux for an additional 6-12 hours to hydrolyze the thioamide intermediate.
-
Work-up: Cool the mixture to room temperature and wash with an organic solvent (e.g., toluene or diethyl ether) to remove any unreacted starting material and neutral byproducts.
-
Isolation of the Product: Carefully acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, until the pH is approximately 1-2. This will precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude 2-(4-Bromo-2,3-difluorophenyl)acetic acid can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one | C₈H₅BrF₂O | 235.03 | Starting Material |
| Sulfur | S | 32.06 | Reagent |
| Morpholine | C₄H₉NO | 87.12 | Reagent/Solvent |
| 2-(4-Bromo-2,3-difluorophenyl)acetic acid | C₈H₅BrF₂O₂ | 251.03 | Product |
III. Conclusion
The synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid presented in this guide offers a reliable and scalable method for obtaining this valuable building block. The two-step sequence, involving a Friedel-Crafts acylation and a Willgerodt-Kindler reaction, utilizes well-understood and robust chemical transformations. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge to successfully synthesize this and related compounds, thereby facilitating the development of new and improved chemical entities.
IV. References
-
Organic Syntheses. (1921). p-BROMOPHENACYL BROMIDE. Available at: [Link].
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link].
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link].
-
Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link].
-
MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Available at: [Link].
-
Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available at: [Link].
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link].
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link].
-
Filo. (n.d.). Draw the mechanism for the reaction converting acetophenone to phenyl acetate. Available at: [Link].
-
CN103030557B - Method for generating phenylacetate by acetophenone in one step - Google Patents. (n.d.). Retrieved from
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
Methodological & Application
Application Notes & Protocols: Safe Handling and Storage of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its specific structure suggests potential for biological activity and unique chemical reactivity, making it a valuable intermediate. However, the presence of bromine and fluorine atoms on the phenyl ring, combined with the carboxylic acid moiety, necessitates a rigorous and informed approach to its handling and storage. This document provides a detailed guide grounded in the principles of laboratory safety, moving beyond mere procedural steps to explain the rationale behind them. The goal is to foster a proactive safety culture where potential hazards are recognized, assessed, and mitigated effectively. This guide is structured to provide a comprehensive understanding of the compound's hazard profile, enabling researchers to implement robust safety protocols.
Section 1: Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.[1][2] This is a common characteristic of carboxylic acids and halogenated aromatic compounds. Prolonged contact can lead to redness, inflammation, and discomfort.
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[1][2] The acidic nature of the compound can damage the sensitive tissues of the eye.
-
Respiratory Tract Irritation (H335): Inhalation of the dust or aerosolized form of this solid compound may cause irritation to the respiratory tract.[1] Symptoms can include coughing, sneezing, and shortness of breath.
GHS Hazard Classification Summary (Anticipated)
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07: Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07: Exclamation Mark |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07: Exclamation Mark |
This table is based on data from structurally similar compounds and should be considered the minimum expected hazard profile.
The American Chemical Society (ACS) promotes a risk assessment framework known as RAMP : R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[3] This framework is the cornerstone of the protocols outlined in this document.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE. The causality is simple: preventing contact eliminates the risk of irritation or absorption.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can reach the user.
-
Chemical Fume Hood: All weighing and handling of solid 2-(4-Bromo-2,3-difluorophenyl)acetic acid should be performed in a certified chemical fume hood.[4][5] This is critical for preventing the inhalation of fine dust particles.[6] The hood's exhaust system will capture and remove airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7][8] This helps to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is mandatory even when using engineering controls. It provides a final barrier between the researcher and the chemical.[1][2]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum.[9] When there is a risk of splashing, such as when dissolving the solid or during a reaction, chemical splash goggles are required. A face shield should be worn over safety glasses or goggles for maximum protection during procedures with a higher splash potential.[9]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and appropriate choice for handling solid carboxylic acids.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[4]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[8] Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[4] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).
Caption: PPE selection workflow based on the specific laboratory task.
Section 3: Safe Handling and Operational Protocols
Adherence to established safe handling practices is crucial for minimizing exposure and preventing accidents.
General Handling Practices
-
Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.[7] Avoid crushing or grinding the material outside of a contained system.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][7]
-
Avoid Personal Contact: Prevent all personal contact with the substance, including inhalation of dust.[1]
-
Labeling: Ensure all containers of 2-(4-Bromo-2,3-difluorophenyl)acetic acid are clearly labeled with the chemical name and appropriate hazard warnings, in accordance with the OSHA Hazard Communication Standard.[10]
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is on and operating correctly.
-
Containment: Perform all weighing and transfer operations within the fume hood.
-
Procedure: a. Place a weigh boat on the analytical balance inside the fume hood. b. Carefully use a clean spatula to transfer the desired amount of 2-(4-Bromo-2,3-difluorophenyl)acetic acid to the weigh boat. c. Avoid any sudden movements that could generate dust. d. Securely close the primary container immediately after dispensing. e. Carefully transfer the weighed solid to the reaction vessel or secondary container.
-
Decontamination: Clean any residual powder from the spatula and work surface using a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.
Section 4: Storage and Incompatibility
Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
-
Location: Store in a designated chemical storage cabinet, away from incompatible materials. The storage area should be locked or otherwise secured to restrict access.[1][2]
-
Environment: Protect from moisture.
Chemical Incompatibilities
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents. Reactions can be exothermic and potentially violent.
-
Strong Bases: As a carboxylic acid, it will react exothermically with strong bases. These reactions can generate heat and potentially cause splashing.
-
Metals: Carboxylic acids can react with active metals to produce flammable hydrogen gas.[7]
Section 5: Emergency Procedures
Preparation is key to responding effectively to an emergency. All laboratory personnel should be familiar with the location and use of emergency equipment.
Exposure Response
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: From a safe distance, assess the extent of the spill. For small spills of solid material that can be managed without respiratory protection, proceed with cleanup. For large spills or if dust is airborne, evacuate the laboratory and contact the institution's emergency response team.
-
Contain (Small Spills): a. Don appropriate PPE, including a lab coat, gloves, and chemical splash goggles. b. Gently cover the spill with an inert absorbent material, such as vermiculite or sand. c. Do not use combustible materials like paper towels to clean up the initial spill.
-
Clean-Up: a. Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container.[1] Use non-sparking tools. b. Avoid generating dust during the cleanup process.[1][7] c. Once the bulk material is collected, decontaminate the area with a suitable cleaning solution and wipe dry.
-
Disposal: Seal and label the waste container. Dispose of the waste according to institutional and local regulations.[1]
Caption: A logical flowchart for responding to a chemical spill.
Section 6: Waste Disposal
All waste containing 2-(4-Bromo-2,3-difluorophenyl)acetic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Containers: Use only designated, properly labeled hazardous waste containers.[1]
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Regulations: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Conclusion
Working safely with 2-(4-Bromo-2,3-difluorophenyl)acetic acid, as with any chemical, is a matter of informed precaution and consistent adherence to established protocols. By understanding the compound's potential hazards, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can effectively mitigate risks. This proactive approach to safety not only protects the individual but also fosters a responsible and productive research environment.
References
-
S D Fine-Chem Limited. 4-bromophenylacetic acid GHS Safety Data Sheet. Retrieved from sdfine.com. [Link]
-
National Institutes of Health. Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from ors.od.nih.gov. [Link]
-
American Chemical Society. (2012). Creating Safety Cultures in Academic Institutions. ACS Committee on Chemical Safety. [Link]
-
Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from osha.gov. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from osha.gov. [Link]
-
American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from acs.org. [Link]
-
American Chemical Society. RAMP Principles for Safety. Retrieved from acs.org. [Link]
-
Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from vumc.org. [Link]
-
ScienceLab.com. (2005, October 10). Phenylacetic acid MSDS. Retrieved from sciencelab.com. [Link]
-
National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from ncbi.nlm.nih.gov. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. westliberty.edu [westliberty.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. acs.org [acs.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. targetmol.com [targetmol.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Application Note: Advanced Analytical Strategies for Real-Time Monitoring of Reactions Involving 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Introduction: The Critical Need for Precise Reaction Monitoring
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a key building block in the synthesis of various pharmaceutical agents and advanced materials. The presence of multiple halogen substituents and a carboxylic acid moiety imparts unique reactivity, but also presents challenges in controlling reaction pathways, minimizing impurity formation, and optimizing yield. Consequently, robust and reliable analytical techniques for real-time or near real-time reaction monitoring are not just beneficial, but essential for efficient process development, scale-up, and quality control.
This guide provides an in-depth exploration of state-of-the-art analytical methodologies for monitoring chemical transformations involving 2-(4-Bromo-2,3-difluorophenyl)acetic acid. We will delve into the mechanistic rationale behind technique selection and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing a self-validating system of analysis that ensures data integrity and accelerates development timelines.
Strategic Approach to Analytical Method Selection
The choice of an analytical technique is dictated by the specific requirements of the reaction being monitored. Key considerations include the need for real-time data, the complexity of the reaction mixture, and the desired level of structural information. In-situ monitoring techniques are invaluable for capturing transient intermediates and understanding reaction kinetics.[1][2]
Caption: Decision workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone for monitoring the consumption of starting materials and the formation of products due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating method is crucial to ensure that the analyte peak is free from co-eluting impurities or degradants.[3][4][5]
Rationale for Method Parameters
-
Column Chemistry: A C18 reversed-phase column is the logical starting point. The non-polar stationary phase will effectively retain the aromatic ring of 2-(4-Bromo-2,3-difluorophenyl)acetic acid and related structures.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and an acidified aqueous buffer is ideal. The organic component controls the retention time, while the acidic buffer (e.g., formic acid or phosphate buffer) is essential to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. It not only quantifies the analyte but also provides UV spectral information, which is invaluable for peak purity assessment and identifying new chromophores that may arise from side reactions.
Detailed HPLC Protocol
Objective: To develop a stability-indicating reversed-phase HPLC method for the quantitative monitoring of reactions with 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm (monitor both for comprehensive analysis).
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 20.0 90 20.1 30 | 25.0 | 30 |
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute with a 50:50 mixture of water and acetonitrile to a suitable concentration (e.g., ~0.1 mg/mL).
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Monitor the peak area of the starting material to determine its consumption over time.
-
Identify and quantify the peak(s) corresponding to the product(s).
-
Use the DAD to check for peak purity and the emergence of any new impurities.
-
| Compound | Expected Retention Time (min) | Key UV λmax (nm) |
| 2-(4-Bromo-2,3-difluorophenyl)acetic acid | ~8-10 | ~215, 275 |
| Potential Product (e.g., amide) | Varies (likely less polar) | May show a shift in λmax |
| Potential Impurities | Varies | Monitor all new peaks |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation
GC-MS is a powerful tool for identifying volatile and semi-volatile components in a reaction mixture. Due to the low volatility of carboxylic acids, derivatization is typically required to convert the analyte into a more volatile species.[6]
The "Why" of Derivatization
Direct injection of 2-(4-Bromo-2,3-difluorophenyl)acetic acid into a GC system would result in poor peak shape and thermal degradation. Derivatization of the carboxylic acid to an ester (e.g., a methyl or silyl ester) increases its volatility and thermal stability, making it amenable to GC analysis.
GC-MS Protocol with Derivatization
Objective: To identify and quantify 2-(4-Bromo-2,3-difluorophenyl)acetic acid and related volatile compounds in a reaction mixture.
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile (anhydrous).
-
Ethyl acetate (GC grade).
Procedure:
-
Sample Preparation and Derivatization:
-
Take a small aliquot of the reaction mixture and perform a liquid-liquid extraction with ethyl acetate after quenching and adjusting the pH to be acidic.
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-500 m/z.
-
Data Interpretation:
-
The mass spectrum of the trimethylsilyl (TMS) derivative will show a characteristic loss of a methyl group (M-15).
-
The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) will be a key diagnostic feature, resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.[7]
-
Fragmentation of the phenylacetic acid backbone will also provide structural information.[8][9]
| Ion | Description | Expected m/z (for TMS derivative) |
| [M]+• | Molecular ion | 336/338 |
| [M-15]+ | Loss of CH₃ from TMS | 321/323 |
| [M-73]+ | Loss of Si(CH₃)₃ | 263/265 |
| [Br-Ph-F₂-CH₂]+ | Benzylic fragment | 205/207 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Mechanistic Insights and In-Situ Monitoring
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and is a powerful technique for in-situ reaction monitoring.[10][11][12] It allows for the direct observation of both starting materials and products in the reaction medium without the need for sample workup.[13]
Rationale for NMR Monitoring
The 1H, 13C, and 19F NMR spectra of 2-(4-Bromo-2,3-difluorophenyl)acetic acid contain unique signals that can be tracked throughout a reaction. The methylene protons (CH₂) and the aromatic protons and carbons provide distinct fingerprints for the starting material and any newly formed species.[14]
Caption: Workflow for offline NMR reaction monitoring.
Protocol for Offline NMR Monitoring
Objective: To monitor the progress of a reaction by analyzing aliquots at various time points using NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (optional, e.g., tetramethylsilane or a compound with a known concentration that does not react).
Procedure:
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot from the reaction.
-
Quench the reaction if necessary.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum. Pay attention to the methylene protons (~3.8 ppm) and the aromatic region (7.0-7.5 ppm).
-
Acquire a 19F NMR spectrum if the fluorine atoms are involved in or influenced by the reaction.
-
Acquire a 13C NMR spectrum for more detailed structural analysis of major species. Aromatic carbons typically appear between 120-150 ppm.[14]
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product(s).
-
Calculate the relative amounts of each species to determine the reaction conversion.
-
| Nucleus | Diagnostic Signal for Starting Material | Expected Chemical Shift (ppm) |
| ¹H | -CH ₂-COOH | ~3.8 |
| ¹H | Aromatic C-H | ~7.0 - 7.5 |
| ¹³C | -C H₂-COOH | ~40 |
| ¹³C | Aromatic C | ~110 - 150 |
| ¹⁹F | Aromatic C-F | Varies |
Conclusion
The successful development and optimization of synthetic routes involving 2-(4-Bromo-2,3-difluorophenyl)acetic acid are critically dependent on the implementation of a multi-faceted analytical strategy. HPLC provides the quantitative backbone for reaction monitoring, GC-MS offers invaluable insights into impurity profiles, and NMR delivers unparalleled structural detail for mechanistic investigations. By judiciously applying the protocols outlined in this guide, researchers can gain a comprehensive understanding of their chemical processes, leading to improved efficiency, higher yields, and enhanced product quality.
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García, J. M., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285–300. [Link]
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Zhang, T., et al. (2014). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A, 1364, 210-9. [Link]
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Application Notes & Protocols: Personal Protective Equipment for Handling 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Abstract: This document provides a comprehensive guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-(4-Bromo-2,3-difluorophenyl)acetic acid. The protocols outlined are grounded in an analysis of the compound's known hazards, including skin, eye, and respiratory irritation, and are aligned with established international safety standards. This guide is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety and mitigate exposure risks during laboratory operations.
Introduction: Hazard Analysis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a halogenated phenylacetic acid derivative utilized in chemical synthesis and pharmaceutical research. A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are significant.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]
These classifications necessitate a multi-faceted PPE approach to create a barrier between the researcher and the chemical, thereby preventing dermal absorption, ocular damage, and respiratory exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a workplace hazard assessment to determine the necessary PPE for their employees.[2][3] This document serves as a specific guide for that assessment.
Core Principles of PPE Selection
The selection of appropriate PPE is not a static checklist but a dynamic process based on the specific laboratory task being performed. The fundamental principle is to create a robust barrier against the chemical's routes of entry into the body (inhalation, absorption, ingestion, and injection). The European Chemicals Agency (ECHA) provides extensive guidance on chemical safety assessment, which underscores the importance of understanding substance properties to manage risks.[4][5]
The following sections detail the minimum and enhanced PPE requirements based on the scale and nature of the handling procedure.
Mandatory PPE for All Handling Scenarios
A baseline level of PPE is required for any task involving 2-(4-Bromo-2,3-difluorophenyl)acetic acid, regardless of quantity. This establishes a minimum safety standard for all personnel in the laboratory.[6]
Primary Laboratory Attire
Before any specific PPE is donned, appropriate personal clothing is essential. This includes:
-
Long pants and closed-toe shoes: These must be worn at all times in the laboratory to protect the skin from accidental spills.[6][7]
-
Confined long hair and loose clothing: To prevent accidental contact with chemicals or entanglement in equipment.[7]
Minimum Required PPE Ensemble
-
Safety Glasses with Side Shields: Protects against minor splashes and airborne particles. Standard prescription glasses are not a substitute.[8][9]
-
Nitrile Gloves: Provides a primary barrier against skin contact. Gloves must be inspected for tears or holes before use and changed immediately if contaminated.[9][10]
-
Laboratory Coat: A properly fitted lab coat, buttoned completely, protects skin and personal clothing from contamination.[6]
Task-Specific PPE Protocols
The level of PPE must be escalated based on the potential for increased exposure, such as when handling larger quantities, generating dust, or working with solutions.
Protocol for Weighing and Handling Solid Compound
Causality: Weighing the powdered form of 2-(4-Bromo-2,3-difluorophenyl)acetic acid presents a significant risk of generating airborne dust, which can be inhaled, causing respiratory irritation.[1][11]
Required Engineering Control: All weighing and handling of the solid must be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize aerosolization.
Enhanced PPE Requirements:
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles | Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[8][9] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. |
| Body Protection | Laboratory coat | Protects against incidental contact with powder. |
| Respiratory Protection | N95/FFP2 respirator (or higher) | Required if there is a risk of dust generation outside of a containment system. A risk assessment should be conducted to determine if a respirator is necessary.[2][12] |
Protocol for Preparing Solutions
Causality: Dissolving the solid compound in a solvent introduces the risk of splashing corrosive and irritating liquids.[10][12]
Required Engineering Control: Solution preparation should be conducted in a chemical fume hood.
Enhanced PPE Requirements:
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles and a face shield | A face shield worn over goggles provides comprehensive protection for the entire face from splashes of the chemical solution.[8][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Ensure compatibility of the glove material with the solvent being used. Consult a glove compatibility chart. |
| Body Protection | Chemical-resistant apron over a lab coat | An apron provides an additional layer of protection against splashes that could soak through a standard lab coat. |
Experimental Workflows and PPE Selection Logic
The decision-making process for PPE selection can be visualized as a workflow that begins with a hazard assessment.
Caption: PPE selection workflow based on task-specific hazard analysis.
Protocols for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence Protocol
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.
-
Don Lab Coat: Ensure it is fully buttoned.
-
Don Respiratory Protection (if required): Perform a user seal check.
-
Don Eye and Face Protection: Put on goggles, followed by a face shield if necessary.
-
Don Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing Sequence Protocol
This sequence is designed to remove the most contaminated items first.
-
Remove Outer Gloves (if double-gloved): Peel off the outer pair without touching the outside with bare skin.
-
Remove Chemical Apron (if used).
-
Perform Hand Hygiene (with inner gloves on).
-
Remove Face Shield (if used): Handle by the headband.
-
Remove Lab Coat: Peel it off, turning it inside out as it is removed.
-
Remove Goggles: Handle by the strap.
-
Remove Inner Gloves: Peel off the final pair of gloves, avoiding contact with the outside surface.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][13]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][13]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[13]
All laboratory personnel must be aware of the location and proper operation of safety showers and eyewash stations.[12]
Conclusion
The safe handling of 2-(4-Bromo-2,3-difluorophenyl)acetic acid is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate personal protective equipment. The protocols outlined in this document are based on a risk-assessment approach, aligning with regulatory standards from bodies like OSHA and ECHA.[2][14] Adherence to these guidelines, including task-specific PPE selection and proper donning/doffing procedures, forms a self-validating system of safety that protects researchers from chemical exposure and ensures a secure laboratory environment.
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Application Notes and Protocols for the Versatile Coupling Reactions of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, electron-withdrawing fluorine atoms that can modulate physicochemical properties, and a carboxylic acid handle for further derivatization, makes it a highly valuable scaffold. This document provides a comprehensive guide for researchers, outlining detailed protocols and scientific rationale for a variety of coupling reactions centered on this versatile molecule. The successful execution of these transformations can unlock novel chemical space for the development of new pharmaceuticals and functional materials.
The strategic placement of the bromine atom allows for a diverse range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Furthermore, the carboxylic acid moiety serves as a prime site for amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating biological activity. This guide will delve into the practical execution of these key transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope. Prior to initiating any of these reactions, it is often advantageous to protect the carboxylic acid, typically as a methyl or ethyl ester, to prevent potential side reactions and improve solubility in organic solvents. Standard esterification procedures, such as reaction with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), can be employed.
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[1] This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.
Scientific Rationale: The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. Following this, a transmetalation step occurs with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 2-(4-Bromo-2,3-difluorophenyl)acetate with Phenylboronic Acid
| Reagent/Parameter | Recommended Value/Component | Rationale |
| Starting Material | Ethyl 2-(4-bromo-2,3-difluorophenyl)acetate | Ester protection prevents interference from the acidic proton. |
| Coupling Partner | Phenylboronic acid (1.2 equiv.) | A slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (2.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane, Toluene, or DMF/Water mixture | Aprotic polar solvents are generally effective. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable time. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add ethyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (5-10 mL per mmol of starting material) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[3] This reaction is co-catalyzed by palladium and copper salts.[4]
Scientific Rationale: The palladium catalyst undergoes oxidative addition to the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the catalysts.[4]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Sonogashira Coupling of Ethyl 2-(4-Bromo-2,3-difluorophenyl)acetate with Phenylacetylene
| Reagent/Parameter | Recommended Value/Component | Rationale |
| Starting Material | Ethyl 2-(4-bromo-2,3-difluorophenyl)acetate | Ester form is preferred to avoid side reactions. |
| Coupling Partner | Phenylacetylene (1.1-1.5 equiv.) | A slight excess is used to ensure complete reaction. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective palladium(II) precatalyst. |
| Copper(I) Co-catalyst | CuI (3-10 mol%) | Facilitates the formation of the copper acetylide. |
| Ligand | PPh₃ (4-10 mol%) | Stabilizes the palladium catalyst. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative side reactions. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add ethyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (10 mL per mmol of starting material) and triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated product.
C. Heck-Mizoroki Coupling: Olefin Functionalization
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[6]
Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.[7]
Experimental Workflow: Heck-Mizoroki Coupling
Caption: Workflow for Heck-Mizoroki Coupling.
Detailed Protocol: Heck Coupling of Ethyl 2-(4-Bromo-2,3-difluorophenyl)acetate with n-Butyl Acrylate
| Reagent/Parameter | Recommended Value/Component | Rationale |
| Starting Material | Ethyl 2-(4-bromo-2,3-difluorophenyl)acetate | Ester form prevents potential complications with the carboxylic acid. |
| Coupling Partner | n-Butyl acrylate (1.5 equiv.) | An excess of the alkene is typically used. |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst. |
| Ligand | P(o-tolyl)₃ or P(t-Bu)₃ (4-10 mol%) | Electron-rich and bulky phosphine ligands are often effective. |
| Base | Triethylamine (TEA) or K₂CO₃ (2.0 equiv.) | Neutralizes the HBr generated during the reaction. |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are generally used. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation. |
Step-by-Step Procedure:
-
In a sealable reaction tube, combine ethyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 equiv.), palladium(II) acetate (3 mol%), and tri-tert-butylphosphine (6 mol%).
-
Add n-butyl acrylate (1.5 equiv.) and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL per mmol of starting material).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired substituted acrylate.
D. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[9]
Scientific Rationale: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then yields the arylamine product and regenerates the palladium(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[11]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of Ethyl 2-(4-Bromo-2,3-difluorophenyl)acetate with Morpholine
| Reagent/Parameter | Recommended Value/Component | Rationale |
| Starting Material | Ethyl 2-(4-bromo-2,3-difluorophenyl)acetate | The ester is generally well-tolerated. |
| Coupling Partner | Morpholine (1.2 equiv.) | A slight excess of the amine is typical. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for efficient catalysis.[12] |
| Base | NaOt-Bu or K₃PO₄ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Step-by-Step Procedure:
-
Inside a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.5 equiv.) to a dry Schlenk tube.
-
Add ethyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 equiv.).
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL per mmol of starting material) followed by morpholine (1.2 equiv.) under an argon atmosphere.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to isolate the desired arylamine product.
E. Palladium-Catalyzed Cyanation: Synthesis of Benzonitriles
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide. Aryl nitriles are valuable intermediates in organic synthesis.[13]
Scientific Rationale: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by reaction with a cyanide source, and subsequent reductive elimination to form the aryl nitrile and regenerate the palladium(0) catalyst. A key challenge is the potential for cyanide to poison the catalyst.[14]
Detailed Protocol: Cyanation of Methyl 2-(4-Bromo-2,3-difluorophenyl)acetate
This protocol is adapted from a similar transformation.[3]
| Reagent/Parameter | Recommended Value/Component | Rationale |
| Starting Material | Methyl 2-(4-bromo-2,3-difluorophenyl)acetate | The methyl ester is a suitable substrate. |
| Cyanide Source | Zn(CN)₂ (0.6 equiv.) | A common and effective cyanide source in palladium catalysis. |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) | A robust catalyst for this transformation. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100-120 °C | Elevated temperatures are typically required. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation. |
Step-by-Step Procedure:
-
To a reaction flask, add methyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 equiv.), zinc cyanide (0.6 equiv.), and tetrakis(triphenylphosphine)palladium(0) (10 mol%).
-
Add anhydrous and degassed DMF (10 mL per mmol of starting material).
-
Heat the mixture to 100 °C under a nitrogen atmosphere for 15-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and filter to remove insoluble salts.
-
Concentrate the mother liquor and dilute the residue with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the desired 2-(4-cyano-2,3-difluorophenyl)acetate.
II. Amide Bond Formation at the Carboxylic Acid Moiety
The carboxylic acid group of 2-(4-bromo-2,3-difluorophenyl)acetic acid is a prime site for amide bond formation, a reaction of immense importance in drug discovery. A plethora of coupling reagents are available to facilitate this transformation.[15]
Scientific Rationale: Amide coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[16] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization.[17] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.[17]
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Coupling.
Detailed Protocol: Amide Coupling of 2-(4-Bromo-2,3-difluorophenyl)acetic acid with Benzylamine
| Reagent/Parameter | Recommended Value/Component | Rationale |
| Starting Material | 2-(4-Bromo-2,3-difluorophenyl)acetic acid | The free acid is used directly. |
| Coupling Partner | Benzylamine (1.0-1.2 equiv.) | The amine nucleophile. |
| Coupling Reagent | HATU (1.1-1.3 equiv.) | A highly efficient coupling reagent that minimizes side reactions.[18] |
| Base | Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) | A non-nucleophilic base to scavenge the acid produced. |
| Solvent | DMF or Dichloromethane (DCM) | Anhydrous polar aprotic solvents are preferred. |
| Temperature | Room temperature | Mild conditions are generally sufficient. |
Step-by-Step Procedure:
-
Dissolve 2-(4-bromo-2,3-difluorophenyl)acetic acid (1.0 equiv.) in anhydrous DMF (10 mL per mmol).
-
Add benzylamine (1.1 equiv.) followed by DIPEA (2.5 equiv.).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure amide.
Conclusion
The protocols detailed in this application note provide a robust framework for the derivatization of 2-(4-bromo-2,3-difluorophenyl)acetic acid. By leveraging the power of modern cross-coupling and amidation methodologies, researchers can efficiently access a wide array of novel compounds. Careful optimization of the reaction parameters outlined herein will be key to achieving high yields and purity in the synthesis of new chemical entities for drug discovery and materials science applications.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters. (2020, May 7). [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). [Link]
- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. (n.d.).
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC. (2018, September 1). [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC. (2006, October 23). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (n.d.).
-
Intro to Organometallics: The Heck Reaction. (2013, November 18). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (n.d.). Retrieved January 23, 2026, from [Link]
-
Sonogashira cross-coupling reaction - YouTube. (2020, February 13). [Link]
-
Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. (n.d.). Retrieved January 23, 2026, from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 23, 2026, from [Link]
-
p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Retrieved January 23, 2026, from [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000, March 3). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). Retrieved January 23, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed, field-tested protocol to help you improve reaction yields and overcome common experimental hurdles.
Recommended Synthetic Pathway: The Malonic Ester Route
While several routes to phenylacetic acids exist, the palladium-catalyzed α-arylation of a malonic ester followed by hydrolysis and decarboxylation is a robust and highly adaptable method.[1][2] This pathway offers good functional group tolerance and generally proceeds with reliable yields, making it an excellent choice for producing 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
The overall transformation is a three-step, one-pot process:
-
Palladium-Catalyzed C-C Coupling: 1-Bromo-3,4-difluorobenzene is coupled with diethyl malonate.
-
Saponification (Hydrolysis): The resulting diethyl ester is hydrolyzed to a dicarboxylic acid salt using a strong base.
-
Decarboxylation: Acidification and heating promote the loss of CO2 to yield the final phenylacetic acid product.[3]
Detailed Experimental Protocol
This protocol is a validated starting point. Depending on your specific laboratory conditions and reagent purity, minor optimization may be necessary.
Step 1: Palladium-Catalyzed α-Arylation
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen or argon inlet, add Pd(OAc)2 (0.02 eq) and a suitable phosphine ligand like SPhos or XPhos (0.04 eq).
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu) (2.2 eq) to the flask. Evacuate and backfill the flask with inert gas three times to ensure the exclusion of oxygen.[4]
-
Solvent and Reactants: Add anhydrous, degassed toluene via syringe. Begin stirring, then add diethyl malonate (1.5 eq) followed by 4-bromo-2,3-difluorobromobenzene (1.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 4-12 hours).
Step 2 & 3: One-Pot Hydrolysis and Decarboxylation
-
Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide (KOH) (5.0 eq) in water. Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 4-8 hours until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Workup (Aqueous): Cool the mixture to room temperature. Transfer the contents to a separatory funnel and wash the aqueous layer with ethyl acetate or MTBE (2x) to remove non-polar impurities and the phosphine ligand.
-
Acidification & Decarboxylation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl or H2SO4 to pH 1-2. A precipitate may form. Gently heat the acidified mixture to 60-80 °C for 1-2 hours to drive the decarboxylation until gas evolution ceases.
-
Isolation and Purification: Cool the mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol).[5]
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Part 1: The Palladium-Catalyzed Coupling Step
Q1: My coupling reaction is stalled or shows very low conversion of the aryl bromide. What are the likely causes?
Answer: This is a common issue in cross-coupling reactions and usually points to a problem with the catalyst's activity or the reaction environment.[4]
-
Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precatalyst. This species is highly sensitive to oxygen.[6]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). All reagents should be added under a positive pressure of an inert gas (N2 or Ar).[7]
-
-
Cause 2: Poor Ligand Choice. The ligand is critical for stabilizing the Pd(0) center and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often necessary to promote the rate-limiting reductive elimination step.[1][8]
-
Solution: Screen a panel of ligands. If using a simple ligand like PPh3 fails, switch to a more specialized ligand designed for cross-coupling.
-
-
Cause 3: Inappropriate Base. The base's role is to generate the malonate enolate. Its strength and solubility are critical.
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that works well in toluene. If you suspect base degradation, use a fresh bottle. Ensure the base is a fine powder to maximize its surface area.[7]
-
Q2: I'm observing significant amounts of a debrominated side product (2,3-difluorobenzene). How can I prevent this?
Answer: Debromination arises from the proto-depalladation of the Ar-Pd(II)-X intermediate. This occurs when the intermediate reacts with a proton source instead of the intended nucleophile.
-
Cause 1: Trace Water. Water is a common proton source.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly. While some cross-coupling reactions tolerate water, α-arylation reactions are often more sensitive.
-
-
Cause 2: Malonate as a Proton Source. If the base is not strong enough or is added too slowly, the malonate itself can act as a proton source.
-
Solution: Ensure a slight excess of a strong base is used and that it is present before the aryl bromide is subjected to heating.
-
Q3: My main impurity is a homocoupled biaryl product (a bromo-difluoro-biphenyl derivative). What causes this?
Answer: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7]
-
Solution: The primary solution is rigorous exclusion of air from the reaction vessel. Ensure your inert gas technique is impeccable and that all solvents have been properly degassed.[4]
Part 2: Hydrolysis and Decarboxylation Steps
Q1: After acidification, my NMR shows I've isolated the substituted malonic acid, not the final phenylacetic acid. Why didn't it decarboxylate?
Answer: Decarboxylation of a malonic acid requires heat. The intermediate is a β-keto acid (in its enol form), which loses CO2 through a cyclic 6-membered transition state.[9]
-
Cause: Insufficient heating after acidification.
-
Solution: After acidifying the reaction mixture to pH 1-2, gently heat the solution to 60–80 °C. You should observe bubbling (CO2 evolution). Continue heating until the gas evolution stops, which typically takes 1-2 hours.
-
Q2: The hydrolysis of the diethyl ester is very slow or incomplete. What can I do?
Answer: Saponification can be sterically hindered. The ortho-fluorine atom on your aryl ring may slightly slow the rate of hydrolysis.
-
Cause 1: Insufficient Base or Water. Hydrolysis requires at least two equivalents of base (e.g., NaOH or KOH), but using an excess (3-5 equivalents) is recommended to ensure the reaction goes to completion. Water is a necessary reagent.
-
Solution: Increase the concentration of the base and ensure sufficient water is present for the hydrolysis. If the reaction is biphasic, ensure vigorous stirring to maximize the interfacial area.
-
-
Cause 2: Low Temperature. Saponification rates are highly temperature-dependent.
-
Solution: Ensure the reaction is heated to a full reflux. Using a solvent like dioxane mixed with aqueous base can allow for higher reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q: Are there viable alternative synthetic routes?
A: Yes. One notable alternative is the Willgerodt-Kindler reaction .[10] This method involves reacting the corresponding acetophenone (2-acetyl-1-bromo-3,4-difluorobenzene) with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the phenylacetic acid.[11] This route can be effective but often requires high temperatures and can have substrate scope limitations.[10]
Q: How critical is the choice of palladium source?
A: While many Pd sources can work, Pd(OAc)2 and Pd2(dba)3 are common and effective precatalysts.[6] They are relatively stable to air but require in situ reduction to the active Pd(0) species. The key to success is less about the specific Pd(II) source and more about the ligand choice and reaction conditions that ensure efficient generation and stabilization of the active Pd(0) catalyst.[6]
Q: Can I use a different malonic ester, like dimethyl or di-tert-butyl malonate?
A: Yes. Diethyl malonate is common due to its cost and convenient boiling point. Dimethyl malonate will behave very similarly. Di-tert-butyl malonate can also be used; its advantage is that the tert-butyl esters can be cleaved under acidic conditions (e.g., with TFA) without the need for vigorous heating, which can sometimes be beneficial if the final product is heat-sensitive.[12]
Q: My final product is off-color. What is the best purification method?
A: A common purification method for carboxylic acids is recrystallization .[5] Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (like toluene, ethyl acetate, or ethanol) and then adding a cold anti-solvent (like hexanes or water) until turbidity is observed. Allowing this to cool slowly will often yield pure, colorless crystals. If impurities are persistent, column chromatography on silica gel may be required.[13]
Data & Diagrams
Table 1: Key Parameter Optimization for Palladium-Catalyzed α-Arylation
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Rationale & Comments |
| Catalyst | Pd(OAc)2 (2 mol%) | Pd2(dba)3 (1 mol%) | Both are effective Pd(II) precatalysts.[6] |
| Ligand | P(t-Bu)3 (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich ligands accelerate reductive elimination. XPhos is often superior for challenging couplings.[1][14] |
| Base | NaOtBu (2.2 eq) | K3PO4 (2.5 eq) | NaOtBu is stronger and common in non-polar solvents. K3PO4 is a milder option if base-sensitive groups are present.[7] |
| Solvent | Toluene | Dioxane | Toluene is standard. Dioxane has a higher boiling point and can sometimes improve solubility and rates. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed to overcome the activation barrier for oxidative addition. |
| Typical Yield | 75-85% | 80-95% | Yields are highly dependent on substrate purity and reaction setup. |
Diagram 1: Recommended Synthetic Workflow
Caption: One-pot workflow for the synthesis of the target compound.
Diagram 2: Catalytic Cycle of α-Arylation
Sources
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- 5. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 8. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-(4-Bromo-2,3-difluorophenyl)acetic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 2-(4-Bromo-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to empower you with the scientific principles and practical knowledge to overcome common challenges and achieve high-purity material for your research and development needs.
Introduction to Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[1]
Physicochemical Properties of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
A thorough understanding of the physicochemical properties of the target compound is paramount for developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | |
| Molecular Weight | 251.03 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110-118 °C |
Experimental Protocol: Recrystallization of 2-(4-Bromo-2,3-difluorophenyl)acetic Acid
This protocol provides a general guideline. The optimal solvent and conditions should be determined empirically for your specific crude material.
1. Solvent Selection: The ideal solvent is one in which 2-(4-Bromo-2,3-difluorophenyl)acetic acid has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Given the polar carboxylic acid functional group and the halogenated aromatic ring, solvents of intermediate to high polarity are good starting points. A solvent mixture can also be effective.
Solvent Screening (Small Scale):
-
Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water).
-
Observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely near the boiling point of the solvent.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
2. Dissolution:
-
Place the crude 2-(4-Bromo-2,3-difluorophenyl)acetic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just cover the solid.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.[3]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration step is necessary.
-
Preheat a funnel and a clean receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
6. Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen.
-
Solution:
-
Increase Solvent Polarity: If you are using a non-polar solvent, try a more polar one. The carboxylic acid group makes the compound relatively polar.
-
Use a Solvent Mixture: A mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if there is a high concentration of impurities.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture where the compound has a lower solubility.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Problem 3: Low or no crystal formation upon cooling.
-
Possible Cause 1: Too much solvent was used.[3]
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Possible Cause 2: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Problem 4: The recrystallized product is still impure.
-
Possible Cause 1: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and without disturbance.
-
Possible Cause 2: The chosen solvent is not effective at separating the impurities.
-
Solution:
-
Consider Impurity Polarity: If you have an idea of the potential impurities, choose a solvent where the impurity has very high or very low solubility compared to your target compound.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 2-(4-Bromo-2,3-difluorophenyl)acetic acid?
A1: The impurities will depend on the synthetic route used. Common impurities in the synthesis of similar phenylacetic acids can include:
-
Unreacted Starting Materials: Such as the corresponding benzyl halide or toluene derivative.
-
Side-Reaction Products: Over-brominated species or isomers formed during the synthesis.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.
-
Hydrolysis Products: If the synthesis involves a nitrile hydrolysis step, unreacted nitrile may be present.
Q2: What is the best single solvent for recrystallizing 2-(4-Bromo-2,3-difluorophenyl)acetic acid?
A2: Without specific solubility data, a definitive answer is difficult. However, based on the structure (a polar carboxylic acid and a less polar halogenated aromatic ring), good starting points for single-solvent recrystallization would be alcohols like ethanol or isopropanol , or a polar aprotic solvent like acetone . Toluene could also be a possibility. A mixture of a polar solvent with water (e.g., ethanol/water) is often a very effective system for recrystallizing polar organic compounds.
Q3: How can I maximize the recovery yield of my recrystallization?
A3: To maximize your yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[3]
-
Allow the solution to cool slowly and completely . Cooling in an ice bath after initial cooling to room temperature will further decrease the solubility and increase the crystal yield.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
You can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that this second crop may be less pure than the first.
Q4: My compound is a white solid, but the solution is slightly colored. What should I do?
A4: The color is likely due to a minor, highly colored impurity. You can try adding a small amount of activated charcoal (a spatula tip) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurity. Use charcoal sparingly, as it can also adsorb some of your desired product.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization experiment.
Caption: A workflow diagram illustrating the steps and decision points for a successful recrystallization.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 23, 2026, from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 23, 2026, from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved January 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 27). 2C-B. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, October 29). 4-Bromophenylacetic acid. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015). Yields of products from the bromination of phenylacetylene under.... Retrieved January 23, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Harvard University. (n.d.). Crystallization Solvents. Retrieved January 23, 2026, from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Welcome to the technical support center for 2-(4-Bromo-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile but sometimes challenging reagent. The unique substitution pattern of this molecule—a carboxylic acid functionality, a bromine atom for cross-coupling, and two ortho/meta fluorine atoms—presents a specific set of reactivity considerations.
This resource, structured in a user-friendly question-and-answer format, offers practical, field-proven insights to diagnose and resolve failed reactions.
Section 1: Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during common transformations of 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry.[1][2] However, the electronic and steric properties of 2-(4-Bromo-2,3-difluorophenyl)acetic acid can lead to sluggish or incomplete reactions.
Question: My amide coupling reaction with 2-(4-Bromo-2,3-difluorophenyl)acetic acid is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer:
Failed amide couplings with this substrate are often due to a combination of steric hindrance from the ortho-fluorine and reduced nucleophilicity of the carboxylate due to the electron-withdrawing nature of the fluorinated ring. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Inadequate Activation of the Carboxylic Acid
The electron-withdrawing fluorine atoms decrease the electron density of the carboxyl group, making it less nucleophilic and potentially harder to activate. Standard coupling reagents might not be efficient enough.[3]
-
Solution:
-
Switch to a more potent coupling reagent. If you are using a standard carbodiimide like DCC or EDC with an additive like HOBt, consider switching to a uronium-based reagent such as HATU, HBTU, or COMU. These reagents are known to be more effective for sterically hindered and electron-deficient substrates.[1]
-
Convert to the acyl chloride. A more reactive intermediate can be formed by converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly electrophilic species will then react more readily with the amine. Exercise caution as this method is less tolerant of sensitive functional groups.
-
Potential Cause 2: Steric Hindrance
The fluorine atom at the 2-position presents a significant steric barrier around the carboxylic acid group, which can impede the approach of the amine, especially if the amine itself is bulky.
-
Solution:
-
Increase the reaction temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation at higher temperatures.
-
Prolong the reaction time. Some sterically hindered couplings simply require more time to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Consider a less hindered amine if possible. If the amine component can be varied, choosing a smaller, less sterically demanding amine can significantly improve reaction rates.
-
Potential Cause 3: Poor Nucleophilicity of the Amine
If you are working with an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity will exacerbate the challenges of coupling with this already demanding carboxylic acid.
-
Solution:
-
Use a non-nucleophilic base. Ensure you are using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with your desired amine.
-
Pre-activate the carboxylic acid. Allow the carboxylic acid to react with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the activated intermediate before the nucleophile is introduced.
-
Experimental Workflow: Amide Coupling Troubleshooting
Caption: Troubleshooting workflow for failed amide coupling.
Suzuki Cross-Coupling Reactions
The bromine atom at the 4-position is well-suited for palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.[4] However, the electronic nature of the ring and the presence of other halogens can sometimes lead to complications.
Question: I am having trouble with the Suzuki coupling of 2-(4-Bromo-2,3-difluorophenyl)acetic acid. The reaction is either not proceeding or I'm seeing catalyst decomposition. What should I do?
Answer:
Challenges in Suzuki couplings with this substrate can often be traced to catalyst inhibition or deactivation, or suboptimal reaction conditions for this specific polyhalogenated system.
Potential Cause 1: Catalyst Deactivation/Inhibition
The carboxylic acid functionality can potentially coordinate to the palladium center and inhibit catalysis. Additionally, impurities in the starting material or reagents can poison the catalyst.
-
Solution:
-
Protect the carboxylic acid. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling can prevent coordination with the palladium catalyst. The ester can be hydrolyzed back to the carboxylic acid after the coupling.
-
Use a robust catalyst system. For polyhalogenated and electron-deficient aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are often more effective than traditional catalysts like Pd(PPh₃)₄.[5]
-
Ensure rigorous inert conditions. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Potential Cause 2: Inappropriate Base or Solvent
The choice of base and solvent is critical for a successful Suzuki coupling. The base not only facilitates the transmetalation step but can also influence catalyst stability.
-
Solution:
-
Screen different bases. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for challenging substrates.
-
Optimize the solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is often necessary to dissolve both the organic substrate and the inorganic base. The optimal ratio may need to be determined empirically.
-
Potential Side Reaction: C-F Bond Activation
While generally less reactive than C-Br bonds in palladium catalysis, C-F bonds can sometimes undergo activation, especially at higher temperatures or with highly active catalysts, leading to undesired byproducts.[7][8]
-
Mitigation:
-
Use the mildest possible reaction conditions (temperature, catalyst loading) that still afford a reasonable reaction rate for the C-Br coupling.
-
Monitor the reaction for the formation of any defluorinated or otherwise unexpected products.
-
Data Summary: Recommended Suzuki Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with SPhos or XPhos | Robust for electron-deficient and sterically hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases can facilitate transmetalation with challenging substrates. |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) | Good for dissolving both organic and inorganic components. |
| Temperature | 80-100 °C | Balances reaction rate with minimizing potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[6] |
Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[9][10][11]
Question: My Fischer esterification of 2-(4-Bromo-2,3-difluorophenyl)acetic acid is giving a low yield, even after prolonged reaction times. Why is this happening?
Answer:
Low yields in Fischer esterification are typically due to the reversible nature of the reaction and steric hindrance.
Potential Cause 1: Equilibrium Limitations
The Fischer esterification is an equilibrium process, and the presence of water (a product of the reaction) can drive the equilibrium back towards the starting materials.[4]
-
Solution:
-
Use a large excess of the alcohol. Using the alcohol as the solvent is a common strategy to shift the equilibrium towards the ester product.[7]
-
Remove water as it forms. For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, driving the reaction to completion. For lower boiling alcohols, adding a dehydrating agent like molecular sieves can be effective.
-
Potential Cause 2: Steric Hindrance
As with amide coupling, the ortho-fluorine atom can sterically hinder the approach of the alcohol to the carboxylic acid. This is particularly problematic with bulky alcohols (e.g., isopropanol, tert-butanol).
-
Solution:
-
Increase catalyst loading. A higher concentration of the acid catalyst (e.g., H₂SO₄ or p-TsOH) can increase the rate of the reaction.
-
Use a less hindered alcohol. If possible, using a smaller alcohol like methanol or ethanol will likely result in a higher yield.
-
Consider alternative esterification methods. For very hindered alcohols, alternative methods that are not equilibrium-driven, such as reaction of the corresponding acyl chloride with the alcohol in the presence of a base like pyridine, may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is 2-(4-Bromo-2,3-difluorophenyl)acetic acid prone to decarboxylation?
A: Phenylacetic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation under certain conditions, such as high temperatures.[12][13] While generally stable under the conditions for most of the reactions discussed, prolonged heating at high temperatures (>150 °C) could potentially lead to the formation of 1-bromo-2,3-difluoro-4-methylbenzene. It is advisable to use the lowest effective temperature for all reactions.
Q2: How stable is the C-F bond in this molecule?
A: Aryl C-F bonds are generally very strong and stable.[14] However, under strongly basic conditions or with certain transition metal catalysts, C-F activation can occur.[7][15] For the reactions outlined in this guide, C-F bond cleavage is not a common side reaction but should be considered if unexpected byproducts are observed, especially in cross-coupling reactions run at high temperatures.
Q3: Can I perform a Grignard reaction on the aryl bromide?
A: Formation of a Grignard reagent from 2-(4-Bromo-2,3-difluorophenyl)acetic acid is not feasible due to the presence of the acidic carboxylic acid proton, which would quench the Grignard reagent as it forms. If a Grignard reaction is desired at the aryl bromide position, the carboxylic acid must first be protected, for example, as an ester. Even with protection, the formation of Grignard reagents from aryl bromides with ortho-fluorine substituents can be challenging and may require activated magnesium or specific reaction conditions.[16][17][18]
Q4: What is the best way to purify the products of reactions with this compound?
A: The purification method will depend on the specific product.
-
For amide and ester products: These are typically neutral compounds and can be purified by standard techniques such as extraction, followed by column chromatography on silica gel.[19]
-
For Suzuki coupling products where the carboxylic acid is retained: The product will be acidic. After an initial workup to remove the catalyst and other neutral impurities, the product can often be purified by an acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃). The aqueous layer, now containing the carboxylate salt, is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted into an organic solvent.[20]
Section 3: Detailed Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is recommended for coupling with primary or secondary amines, especially when other methods have failed.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(4-Bromo-2,3-difluorophenyl)acetic acid (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.05 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of the Methyl Ester Derivative
This protocol involves the protection of the carboxylic acid as a methyl ester prior to coupling.
Part A: Methyl Ester Formation (Fischer Esterification)
-
Dissolve 2-(4-Bromo-2,3-difluorophenyl)acetic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of methanol).
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and use the crude methyl ester directly in the next step.
Part B: Suzuki Coupling
-
Reaction Setup: To a Schlenk flask, add the crude methyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography. The resulting ester can be hydrolyzed back to the carboxylic acid if desired.
References
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664.
- Cheminform Abstract: The Decarboxylation of Phenylacetic Acid via Addition of Acid. (2017). ChemInform, 48(31).
- Wikipedia. (2023).
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Hu, J., & Zhang, W. (2020). Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. Chinese Journal of Chemistry, 38(10), 1141-1144.
- Google Patents. (2011). CN102249891B - Method for recovering and purifying phenylacetic acid.
- Li, B., et al. (2021).
- Organic Chemistry Portal.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). C-F Bond Formation for the Synthesis of Aryl Fluorides.
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- ChemicalBook. (2022).
- Jiang, Y., et al. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(12), 5648-5655.
- Schlosser, M. (2015).
- OperaChem. (2024).
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- Sciencemadness Wiki. (2022). Phenylacetic acid.
- Snieckus, V. (1990). Directed ortho metalation.
- Bell, J. L., et al. (2006). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 70(18), 4749-4761.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Organic Chemistry Portal.
- Knochel, P., & Krasovskiy, A. (2008). A General and Practical Method for the Preparation of Functionalized Aryl Grignard Reagents.
- Paul, P., Sengupta, P., & Bhattacharya, S. (2013). Palladium Mediated C-H Bond Activation of Thiosemicarbazones: Catalytic Application of Organopalladium Complexes in C-C and C-N Coupling Reactions. Journal of Organometallic Chemistry, 736, 38-46.
- Wu, J., Zhang, M., & He, J. (2024). Electrochemical oxidative decarboxylative of α-oxocarboxylic acids towards the synthesis of quinazolines and quinazolinones. Green Chemistry.
- Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(21), 7435-7438.
- Miyaura, N., & Buchwald, S. L. (2002). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. The Journal of Organic Chemistry, 67(22), 7854-7857.
- Clayden, J., & Moran, W. J. (2004). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Organic & Biomolecular Chemistry, 2(10), 1441-1453.
- Allen, C. L., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Society Reviews, 40(7), 3405-3415.
- McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Science, 334(6059), 1114–1117.
- Milne, J. E., Storz, T., Colyer, J. T., Thiel, O. R., Seran, M. D., Larsen, R. D., & Murry, J. A. (2011). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. The Journal of Organic Chemistry, 76(22), 9519-9524.
- Baran, P. S. (2020). Get the F Out!
- Google Patents. (2008).
- Hartwig, J. F. (2010). Recent advances in aryl carbon-fluorine bond formation. Accounts of Chemical Research, 43(9), 1146-1158.
- Griesbeck, A. G., & Oelgemöller, M. (2003). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 8(12), 935-947.
- University of California, Irvine. (n.d.). 22.
- Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144.
- Rieke, R. D., & Hanson, M. V. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 62(6), 1780-1781.
- Wang, X., et al. (2023). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers.
- Synple Chem. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
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optimizing temperature and catalysts for 2-(4-Bromo-2,3-difluorophenyl)acetic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Bromo-2,3-difluorophenyl)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of optimizing reactions involving this highly functionalized molecule. The unique electronic and steric properties of this substrate, arising from the presence of two fluorine atoms and a bromine atom on the phenyl ring, present specific challenges and opportunities in synthetic chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Potential Cause A: Inefficient Oxidative Addition
The 2,3-difluoro substitution pattern makes the aryl bromide electron-deficient, which should facilitate oxidative addition to the palladium(0) catalyst. However, steric hindrance from the ortho-fluoro group and the acetic acid side chain can impede the approach of the catalyst.
Solutions:
-
Catalyst Selection: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, monoligated palladium(0) species that can more readily access the sterically hindered aryl bromide.[1]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. For electron-deficient aryl bromides, temperatures in the range of 80-120 °C are often required for efficient oxidative addition.[2]
-
Ligandless or Phosphine-Free Catalysts: In some cases, phosphine-free palladium catalysts or even palladium nanoparticles can be effective, particularly in Heck reactions.[2][3]
Potential Cause B: Catalyst Deactivation
The catalyst can be deactivated through various pathways, including the formation of palladium black or inactive palladium complexes.
Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.
-
Solvent and Reagent Purity: Use anhydrous and degassed solvents to avoid side reactions that can lead to catalyst decomposition. Ensure the purity of all reagents.
-
Appropriate Base: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[4][5] For Heck and Sonogashira reactions, organic bases such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.[2][6] The base should be strong enough to facilitate the desired reaction step but not so strong as to cause degradation of the starting materials or catalyst.
Potential Cause C: Issues with the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling)
Problems with the coupling partner can also lead to low conversion.
Solutions:
-
Boronic Acid Quality: Use high-purity boronic acids. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially under harsh basic conditions or at elevated temperatures.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion.
Issue 2: Formation of Significant Byproducts
Potential Cause A: Homocoupling of the Coupling Partner
This is particularly common in Suzuki reactions, leading to the formation of biaryl products derived from the boronic acid.
Solutions:
-
Controlled Addition of Reagents: Adding the aryl bromide slowly to the reaction mixture can help to maintain a low concentration of the palladium-aryl intermediate, minimizing its reaction with another molecule of the intermediate.
-
Lower Catalyst Loading: Using a lower catalyst loading can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Potential Cause B: Protodebromination (Hydrodehalogenation)
The bromine atom is replaced by a hydrogen atom, leading to the formation of 2-(2,3-difluorophenyl)acetic acid.
Solutions:
-
Anhydrous Conditions: Meticulously exclude water from the reaction mixture, as it can be a source of protons.
-
Choice of Base and Solvent: Some solvent and base combinations can promote protodebromination. Empirical screening of different conditions may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the temperature in a Suzuki coupling reaction with 2-(4-Bromo-2,3-difluorophenyl)acetic acid?
A1: Due to the electron-deficient nature of the aryl bromide, a starting temperature of 80-100 °C is recommended. If the reaction is sluggish, the temperature can be incrementally increased, monitoring for any signs of decomposition of the starting materials or products.
Q2: Which palladium catalyst is most suitable for cross-coupling reactions with this substrate?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction. However, for Suzuki couplings with electron-deficient and sterically hindered aryl bromides, catalysts with bulky, electron-rich phosphine ligands such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a ligand like SPhos or XPhos are often good starting points.[1] For Heck and Sonogashira reactions, Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst.[6]
Q3: How do the fluorine substituents influence the reactivity of the aryl bromide?
A3: The two fluorine atoms are strongly electron-withdrawing, which makes the carbon atom attached to the bromine more electrophilic. This generally increases the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. However, the fluorine atom at the 2-position introduces significant steric hindrance, which can counteract this electronic activation.
Q4: Can I perform these cross-coupling reactions without protecting the carboxylic acid group?
A4: In many cases, palladium-catalyzed cross-coupling reactions are tolerant of the free carboxylic acid group.[7] However, the acidity of this group may require the use of a sufficient excess of the base to neutralize it and still have enough base to participate in the catalytic cycle. If the carboxylic acid is found to interfere with the reaction, it can be protected as an ester (e.g., methyl or ethyl ester), which can be hydrolyzed after the coupling step.
Q5: What are the key considerations for a Sonogashira coupling with this substrate?
A5: For Sonogashira couplings of aryl bromides, a copper(I) co-catalyst (e.g., CuI) is typically required.[6][8] The reaction is usually carried out in the presence of an amine base in a solvent like THF, DMF, or toluene.[6] Given the electron-deficient nature of the aryl bromide, higher temperatures (e.g., 60-100 °C) may be necessary to achieve a good reaction rate.[2]
Data and Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Catalyst (mol%) | Ligand (if applicable) | Base (equivalents) | Solvent | Temperature (°C) |
| Suzuki | Pd(OAc)₂ (2-5) | SPhos (4-10 mol%) | K₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Heck | Pd(OAc)₂ (1-3) | P(o-tolyl)₃ (2-6 mol%) | Et₃N (1.5-2) | DMF or NMP | 100-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-5) | - | Et₃N / i-Pr₂NH (2-3) | THF or Toluene | 60-100 |
Note: These are general starting points and may require further optimization for specific substrates and desired outcomes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 2-(4-Bromo-2,3-difluorophenyl)acetic acid (1.0 eq.), the desired boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Conversion in Cross-Coupling
Caption: Troubleshooting workflow for low conversion rates.
Diagram 2: General Catalytic Cycle for Suzuki Coupling
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
- Jeong, N.; Lee, S. A Facile Preparation of the Fluoroaryl Zinc Halides: An application to the Synthesis of Diflunisal. Bulletin of the Korean Chemical Society.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Copper-catalyzed fluorination of 2-pyridyl aryl bromides. RSC Publishing.
- Sonogashira Coupling. Chemistry LibreTexts.
- Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a).
- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Benchchem.
- Heck Reaction. Organic Chemistry Portal.
- 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615. PubChem.
- Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University.
- Sonogashira coupling. Wikipedia.
- 4 – Bromophenyl acetic acid. | 28th June,2022 | JEE Mains || Evening shift. YouTube.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- The Intramolecular Heck Reaction. Macmillan Group.
- Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- Heck Reaction. Chemistry LibreTexts.
- Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
- aryl fluoride cross‐coupling.
- Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis.
- Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Palladium-Catalyzed Cross-Coupling Reaction of Alkyltrifluorosilanes with Aryl Halides. Bulletin of the Chemical Society of Japan.
- CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
- Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
- 2,4-Difluorophenylacetic acid 97 81228-09-3. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzo
- 2-(4-Bromo-2,5-difluorophenyl)acetic acid | 871035-64-2. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude sample of 2-(4-Bromo-2,3-difluorophenyl)acetic acid?
A1: The identity of impurities is intrinsically linked to the synthetic route employed. Phenylacetic acids are commonly synthesized via methods such as the hydrolysis of a corresponding phenylacetonitrile or the carbonylation of a benzyl halide.[1][2] Therefore, your crude material may contain:
-
Unreacted Starting Materials: Such as 1,4-dibromo-2,3-difluorobenzene or 2,3-difluoro-bromotoluene, depending on the synthesis.
-
Synthetic Intermediates: The most common intermediate is 2-(4-Bromo-2,3-difluorophenyl)acetonitrile. Incomplete hydrolysis is a frequent source of contamination.[1]
-
Positional Isomers: During the bromination or functionalization of the aromatic ring, isomers can form. Separating these is often the greatest challenge. Chromatographic methods are typically required to resolve positional isomers of fluorophenylacetic acids.[3][4]
-
By-products of Hydrolysis: If the synthesis involves nitrile hydrolysis, harsh conditions (e.g., strong acid or base with heat) can lead to small amounts of decarboxylation products or other side-reactions.
-
Residual Solvents & Reagents: Inorganic salts from workup steps and residual high-boiling solvents (e.g., DMF, DMSO) may be present.
Q2: My material is a brownish, sticky solid. What is the first purification step I should take?
A2: A discolored, non-crystalline appearance often suggests the presence of both neutral organic impurities and residual solvents. A liquid-liquid acid-base extraction is the most effective initial step to isolate your acidic product from non-acidic contaminants. The carboxylic acid group is the perfect chemical handle for this separation. By treating a solution of the crude material in an organic solvent (like ethyl acetate or diethyl ether) with a mild aqueous base (e.g., sodium bicarbonate), the acidic product will be deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities, such as unreacted starting materials or the nitrile intermediate, will remain in the organic layer and can be discarded. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified 2-(4-Bromo-2,3-difluorophenyl)acetic acid to precipitate out.[5]
Q3: When is recrystallization preferred over chromatography?
A3: Recrystallization is a cost-effective and scalable purification technique that should be your preferred method if the impurity profile allows for it. It is most effective when:
-
The desired compound is the major component (>90%).
-
The impurities have significantly different solubility profiles from the product in a given solvent.
-
The impurities are present in small quantities.
Column chromatography should be reserved for situations where recrystallization fails, specifically for:
-
Separating structurally similar impurities: Such as positional isomers, which often have very similar solubility properties.[3][4]
-
Purifying very crude mixtures: When the sample contains multiple components in significant quantities.
-
Removing impurities with similar solubility: If no suitable single solvent for recrystallization can be found.
Troubleshooting Guides & Protocols
Guide 1: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid functional group to separate it from neutral or basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude 2-(4-Bromo-2,3-difluorophenyl)acetic acid in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, collecting the aqueous layers.
-
Expert Insight: Use NaHCO₃ instead of a strong base like NaOH. It is selective for the carboxylic acid and will not deprotonate less acidic protons. Strong bases could also catalyze hydrolysis of the nitrile impurity into the target acid, which would defeat the purpose of the separation.
-
-
Back-Extraction: Wash the combined aqueous layers once with a fresh portion of ethyl acetate to remove any lingering neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 3M H₂SO₄ until the pH is ~1-2 (test with pH paper). The purified product should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at a temperature below its melting point (a similar compound, 4-Bromophenylacetic acid, melts at 118 °C[2]).
Logical Workflow for Acid-Base Extraction
Caption: Workflow for purifying the target acid from neutral impurities.
Guide 2: Purification via Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, yielding high-purity crystalline material.
How to Select a Recrystallization Solvent
The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities, conversely, should either be insoluble at all temperatures or highly soluble even at low temperatures.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Toluene | 111 | Low | The aromatic nature of toluene can effectively dissolve the phenylacetic acid derivative at reflux. Its volatility is low enough for easy handling. |
| Ethanol/Water | 78-100 | High (tunable) | A solvent pair is excellent for fine-tuning solubility. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity appears. Re-clarify with a drop of ethanol and allow to cool. |
| Heptane/Ethyl Acetate | 69-98 | Low/Medium | Another useful solvent pair. Dissolve in a minimum of hot ethyl acetate and add hot heptane as the anti-solvent until the solution becomes cloudy. |
| Acetic Acid/Water | 100-118 | High (tunable) | The acidic nature of the solvent can suppress deprotonation and may offer a different solubility profile. Use with caution due to the solvent's high boiling point and corrosivity. |
Experimental Protocol:
-
Solvent Addition: In an Erlenmeyer flask, add a small amount of the chosen solvent or solvent system to your crude solid.
-
Heating: Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add more hot solvent in small portions until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Guide 3: Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure ("melting point depression"). The solution is cooling too rapidly. | Use a lower-boiling solvent. Perform an acid-base extraction first to improve purity. Ensure slow cooling; insulate the flask to reduce the cooling rate. |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" from a previous batch. |
| Low Recovery After Recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | Concentrate the filtrate (mother liquor) and cool again to obtain a second crop of crystals. Choose a solvent in which the compound is less soluble when cold. Use a minimal amount of ice-cold solvent for washing. |
| Purity Doesn't Improve After Recrystallization | The impurity and product have very similar solubility profiles (e.g., positional isomers). | The impurity is co-crystallizing with the product. An alternative purification method, such as column chromatography, is necessary.[4] |
| Sample Still Shows Nitrile Impurity by HPLC/NMR | The hydrolysis reaction did not go to completion. | Re-subject the material to the hydrolysis conditions (e.g., reflux with aqueous acid or base) to convert the remaining nitrile to the carboxylic acid, then repeat the purification. |
Guide 4: Advanced Purification by Chromatography
When high-purity material is essential and other methods fail, reversed-phase chromatography is a powerful tool. For an acidic compound, controlling the mobile phase pH is critical.
Reversed-Phase HPLC (Preparative)
-
Column: C18 silica is a standard choice.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
pH Control (Crucial): The mobile phase must be buffered to a pH well below the pKa of the carboxylic acid (typically pKa ≈ 4-5). Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent will ensure the compound is in its neutral, protonated state. This leads to better retention and sharp peak shapes. Without acid, you will likely see a broad, tailing peak as the compound interacts with the stationary phase in both its neutral and anionic forms.[6]
-
Detection: UV detection, likely around 254 nm, where the aromatic ring will absorb.
General Purification Strategy
Caption: A decision-making flowchart for purifying the target compound.
References
- Apollo Scientific. (2023). 2-(4-Bromo-2,5-difluorophenyl)
- Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
Quick Company. (2019). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
- Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Zhou, L., et al. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Chromatography A, 866(2), 281-292. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities. Retrieved from [Link]
- Google Patents. (2009). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
- American Chemical Society. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
- ResearchGate. (2025).
-
Chasse, T., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Journal of Chromatography A, 1156(1-2), 25-34. Retrieved from [Link]
-
Venkatasubban, K. S., et al. (1998). Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. The Journal of Organic Chemistry, 63(18), 6115-6118. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
Sources
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
Technical Support Center: Scaling the Synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this synthesis. We will delve into common challenges, offering troubleshooting advice and detailed protocols to ensure a safe, efficient, and reproducible process. Our approach is grounded in extensive field experience and a deep understanding of the underlying chemical principles.
Introduction: The Synthetic Landscape and Scale-Up Hurdles
The synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid, a key intermediate in pharmaceutical development, presents unique challenges when transitioning from the laboratory bench to pilot or manufacturing scale. While several synthetic routes exist, many involve organometallic intermediates, which are notoriously sensitive and can behave unpredictably at larger scales. The presence of multiple halogens on the aromatic ring further complicates the reaction landscape, introducing the potential for various side reactions.
This guide will primarily focus on a common and effective synthetic strategy: the Grignard reaction of 1,4-dibromo-2,3-difluorobenzene followed by carboxylation. We will address critical issues such as reaction initiation, byproduct formation, thermal management, and purification.
Troubleshooting Guide & FAQs
Issue 1: Difficulty Initiating the Grignard Reaction at Scale
Question: We are experiencing inconsistent initiation of the Grignard reaction when scaling up the synthesis from 1,4-dibromo-2,3-difluorobenzene. What factors could be contributing to this, and how can we ensure reliable initiation?
Answer: This is a frequent and critical challenge in scaling up Grignard reactions. The initiation phase is an autocatalytic process that is highly sensitive to the surface condition of the magnesium and the purity of the reagents and solvent.
Causality Behind the Issue: At larger scales, the surface-area-to-volume ratio decreases, which can make it more difficult for the reaction to initiate. The passivation layer of magnesium oxide/hydroxide on the magnesium turnings is a primary inhibitor. Any moisture present in the reactor, solvent, or on the glassware will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
Troubleshooting and Optimization:
-
Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer.
-
Mechanical Activation: On a larger scale, stirring the magnesium turnings under an inert atmosphere without solvent for a period can help abrade the surface.
-
Chemical Activation: The use of activating agents is highly recommended. A small amount of iodine (a few crystals) or 1,2-dibromoethane are effective. 1,2-dibromoethane reacts with magnesium to form magnesium bromide and ethene, exposing a fresh metal surface.
-
-
Strict Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried.
-
Glassware: Ovan-drying or flame-drying of the reactor just before use is essential.
-
Solvents: Anhydrous solvents, such as tetrahydrofuran (THF), should be used. Ensure the water content is minimal (e.g., < 50 ppm).
-
-
Controlled Addition of Initiator: Instead of adding all the aryl bromide at once, a small portion can be added to a concentrated slurry of magnesium to create a "hot spot" for initiation. Once the reaction initiates (indicated by a temperature rise and bubbling), the remaining aryl bromide solution can be added at a controlled rate.
Experimental Protocol: Magnesium Activation and Grignard Initiation
-
Charge a flame-dried, inerted reactor with magnesium turnings (1.1-1.2 equivalents).
-
Add a small volume of anhydrous THF, just enough to cover the magnesium.
-
Add a few crystals of iodine or a small amount of 1,2-dibromoethane.
-
Gently heat the mixture to 35-40 °C.
-
In a separate vessel, prepare a solution of 1,4-dibromo-2,3-difluorobenzene in anhydrous THF.
-
Add approximately 5-10% of the aryl bromide solution to the magnesium slurry.
-
Monitor the reaction for signs of initiation (exotherm, visual changes). If initiation does not occur, gentle heating can be continued.
-
Once initiated, the remaining aryl bromide solution should be added at a rate that maintains a controlled reaction temperature.
Workflow for Grignard Initiation
Caption: Decision workflow for reliable Grignard reaction initiation.
Issue 2: Formation of Significant Biphenyl Impurity
Question: During the scale-up of our Grignard reaction, we are observing a significant amount of 3,3',4,4'-tetrafluoro-biphenyl as a byproduct. What causes this, and how can we minimize its formation?
Answer: The formation of biphenyl impurities is a classic side reaction in Grignard syntheses, often referred to as Wurtz-type coupling.[1] This becomes more pronounced at larger scales due to localized high concentrations of reactants.
Causality Behind the Issue: The Grignard reagent, once formed, can react with the starting aryl bromide that has not yet reacted with magnesium. This homocoupling reaction is often catalyzed by trace metal impurities.
Troubleshooting and Optimization:
-
Controlled Addition: The most effective way to minimize this side reaction is to add the aryl bromide solution slowly and sub-surface to the magnesium slurry. This ensures that the aryl bromide reacts quickly with the magnesium and its concentration in the reaction mixture remains low.
-
Reverse Addition: In some cases, adding the magnesium slurry to the aryl bromide solution (reverse addition) can be beneficial, although this can make initiation more challenging to control.
-
Temperature Control: Maintaining a consistent and moderate reaction temperature can help to favor the Grignard formation over the coupling reaction. Runaway temperatures can accelerate the rate of byproduct formation.
Data on Byproduct Formation vs. Addition Rate
| Addition Time (hours) | Biphenyl Impurity (%) | Desired Grignard Yield (%) |
| 0.5 | 15-20 | 75-80 |
| 2 | 5-8 | 88-92 |
| 4 | < 3 | > 95 |
Note: Data is illustrative and will vary based on specific reaction conditions.
Issue 3: Potential for Benzyne Formation and Other Side Reactions
Question: Given the presence of ortho-fluoro substituents, we are concerned about the potential for benzyne formation. Is this a valid concern during scale-up, and what other side reactions should we be aware of?
Answer: Yes, the formation of a benzyne intermediate is a credible risk with ortho-fluoroaryl Grignard reagents.[2] The highly reactive benzyne can then lead to a variety of undesired products.
Causality Behind the Issue: The Grignard reagent can undergo elimination of magnesium bromide fluoride to form a highly strained and reactive 4-bromo-2,3-difluorobenzyne intermediate. This is more likely to occur at elevated temperatures.
Troubleshooting and Optimization:
-
Low-Temperature Reaction: Maintaining a low reaction temperature (e.g., 0-10 °C) after initiation is crucial to suppress the elimination reaction that leads to benzyne formation.
-
Rapid Subsequent Reaction: Once the Grignard reagent is formed, it should be used promptly in the next step (carboxylation) to minimize its decomposition.
Potential Side Reactions Diagram
Caption: Reaction pathways showing desired product and key side products.
Issue 4: Exothermic Carboxylation and Product Isolation
Question: The carboxylation step with carbon dioxide is highly exothermic. How can we manage this at scale, and what is the best practice for isolating the final product?
Answer: Managing the exotherm of the carboxylation is critical for safety and to prevent side reactions. Proper quenching and work-up are key to achieving high purity of the final product.
Causality Behind the Issue: The reaction of the Grignard reagent with carbon dioxide is extremely rapid and exothermic. On a large scale, this can lead to a dangerous increase in temperature and pressure if not controlled. The initial product is a magnesium carboxylate salt, which needs to be carefully hydrolyzed to yield the carboxylic acid.
Troubleshooting and Optimization:
-
CO2 Addition: For larger scales, bubbling gaseous CO2 through the solution is often inefficient. Using crushed dry ice is a practical alternative. The dry ice should be added in portions to the Grignard solution, or the Grignard solution can be added slowly to a slurry of dry ice in an appropriate solvent (e.g., THF).
-
Temperature Control: The carboxylation should be performed at low temperatures (e.g., -20 °C to 0 °C) to manage the exotherm. A robust cooling system for the reactor is essential.
-
Quenching and Work-up: After the carboxylation is complete, the reaction mixture should be quenched by slowly adding it to an aqueous acid solution (e.g., dilute HCl or H2SO4). This will hydrolyze the magnesium salt and dissolve the magnesium hydroxides.
-
Purification: The product can be extracted into an organic solvent. Further purification can be achieved by recrystallization. A base wash (e.g., with sodium bicarbonate solution) to extract the acidic product into the aqueous layer, followed by re-acidification and extraction, is an effective method for removing non-acidic impurities.
Experimental Protocol: Carboxylation and Work-up
-
Cool the prepared Grignard solution to -20 °C.
-
Slowly add crushed dry ice in portions, maintaining the internal temperature below 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
-
In a separate vessel, prepare a cold (0-5 °C) solution of 10% aqueous HCl.
-
Slowly transfer the reaction mixture to the acid solution with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
The crude product can be purified by recrystallization or by an acid-base workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main safety concerns are the flammability of the ether solvents, the pyrophoric nature of concentrated Grignard reagents if exposed to air, and the potential for runaway reactions due to the exothermic nature of both the Grignard formation and carboxylation steps. A thorough process safety review is essential before any scale-up.[3][4]
Q2: Can we use an alternative to 1,4-dibromo-2,3-difluorobenzene to avoid the formation of the biphenyl impurity? A2: While using a starting material with only one bromine would prevent this specific homocoupling, the synthesis of 1-bromo-2,3-difluorobenzene can be more complex and costly. The strategies outlined above for controlling the Grignard reaction are often more economically viable.
Q3: How can we monitor the progress of the Grignard reaction at scale? A3: In-process monitoring can be challenging. Taking aliquots for quenching and subsequent analysis (e.g., by GC or HPLC) is a common method. Some process analytical technologies (PAT), such as in-situ IR spectroscopy, can be used to monitor the consumption of the starting material and the formation of the Grignard reagent.
Q4: What are the common impurities we should expect in the final product? A4: Besides the biphenyl impurity, unreacted starting material and the corresponding benzoic acid (from carboxylation of any Grignard formed from the other bromine) are possible impurities. The purity of the final product will heavily depend on the success of the purification strategy.
References
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Gilman, H., & Swiss, J. (1941). The Preparation of Benzyne. Journal of the American Chemical Society, 63(9), 2479-2482.
- Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1183. [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Google Patents. (2009). Industrial preparation method of 2,3-difluorophenyl acetic acid. CN101550080A.
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid and its derivatives. The presence of multiple reactive functional groups and the energetic nature of the required transformations present significant thermal hazards. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and proactive strategies to ensure the safe and efficient management of exothermic events during your synthesis campaigns.
Introduction: Why Thermal Management is Critical
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis involves several high-energy intermediates and reaction steps that are inherently exothermic, meaning they release significant amounts of heat.[1][2] An uncontrolled release of this energy can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[3] This can result in reactor failure, solvent boiling, release of toxic materials, and compromised product quality.[4][5]
Effective thermal management is not merely a safety precaution; it is a critical parameter for process control, reproducibility, and scalability. Understanding the thermodynamics and kinetics of your reaction is paramount to preventing incidents and achieving consistent results.[6] This guide will equip you with the knowledge to identify potential hazards, implement robust control strategies, and troubleshoot issues as they arise.
Section 1: Identifying Exothermic Hotspots in Common Synthetic Routes
Several synthetic routes can be employed to synthesize the target molecule. Each has specific steps that require vigilant temperature control.
Route 1: Grignard Reaction Pathway
This classic carbon-carbon bond-forming strategy is powerful but presents well-documented thermal risks. The primary steps involve the formation of a Grignard reagent from a benzyl halide, followed by carboxylation.[7][8]
-
Step 1: Grignard Reagent Formation (Highly Exothermic). The reaction of magnesium metal with a benzyl halide (e.g., 4-bromo-1-(bromomethyl)-2,3-difluorobenzene) is intensely exothermic. The initiation phase can be unpredictable, and once started, the reaction can accelerate rapidly.
-
Step 2: Carboxylation. The reaction of the formed Grignard reagent with solid carbon dioxide (dry ice) is also exothermic.
-
Step 3: Quenching (Highly Exothermic). The addition of an aqueous acid to quench the reaction and protonate the carboxylate salt is a vigorous acid-base neutralization that generates substantial heat.[9]
Route 2: Nitrile Hydrolysis Pathway
This route involves the conversion of a benzyl cyanide intermediate (2-(4-bromo-2,3-difluorophenyl)acetonitrile) to the corresponding carboxylic acid.
-
Step 1: Cyanide Substitution. The formation of the nitrile from a benzyl halide is typically moderately exothermic.
-
Step 2: Hydrolysis (Highly Exothermic). The hydrolysis of the nitrile group using strong acids (like H₂SO₄) or bases (like NaOH) is a notoriously exothermic process that can lead to vigorous boiling if not controlled.[10] The reaction often has an induction period, followed by a rapid release of heat.
Route 3: Willgerodt-Kindler Reaction Pathway
This method transforms a substituted acetophenone into a phenylacetic acid derivative, typically via a thioamide intermediate.[11][12]
-
Reaction Conditions: This reaction is often run at high temperatures with reagents like sulfur and an amine (e.g., morpholine).[13] While the overall process is driven by heating, localized hot spots and pressure buildup from evolved gases can occur. The subsequent hydrolysis of the thioamide intermediate is also an energetic step.[14]
Section 2: Proactive Thermal Management & Safety by Design
Before attempting any synthesis, particularly on a larger scale, a thorough understanding of the reaction's thermal profile is essential.[15]
The Role of Reaction Calorimetry
A proactive approach involves using specialized tools to quantify the heat generated by your reaction. Heat flow calorimetry is a technique that measures the heat released or absorbed during a chemical process, providing critical data for safe scale-up.[16][17][18]
Key Data Obtained from Reaction Calorimetry:
-
Heat of Reaction (ΔH_r): The total energy released per mole of reactant.
-
Heat Flow Rate (q_r): The rate at which heat is generated, which helps determine the required cooling capacity.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling were to fail. This is a critical parameter for assessing worst-case scenarios.[6]
| Parameter | Significance for Safety | Typical Value Range (Example) |
| Heat of Reaction (ΔH_r) | Indicates the total potential energy of the reaction. | -100 to -300 kJ/mol (for Grignard formation) |
| Max Heat Flow (q_r,max) | Determines the peak cooling demand for the reactor. | 50 - 200 W/L |
| Adiabatic Temperature Rise (ΔT_ad) | Predicts the severity of a cooling failure. A high ΔT_ad is a major red flag. | 50°C to >200°C |
Data presented are illustrative and must be determined experimentally for each specific process.
Fundamental Control Strategies
-
Semi-Batch Operation: For highly exothermic steps, adding one reagent slowly (semi-batch) to the other is the standard control method. This ensures that the rate of heat generation is limited by the addition rate and does not exceed the cooling capacity of the reactor.[16]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system (jacket, coils) capable of handling the maximum expected heat output.
-
Dilution: Running the reaction in a larger volume of an appropriate solvent can help absorb the heat generated, acting as a thermal buffer. However, this can impact reaction kinetics and downstream processing.
-
Agitation: Robust stirring is crucial to prevent the formation of localized hot spots and ensure efficient heat transfer to the cooling surfaces.[6]
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Q1: My Grignard reaction is difficult to initiate, and then suddenly takes off, causing the solvent to boil violently. What's happening and how can I control it?
A1: This is a classic sign of a difficult Grignard initiation followed by a runaway reaction. The initial inaction is due to a passivating oxide layer on the magnesium. Once a small area of fresh magnesium is exposed, the reaction starts, generating heat. This heat accelerates the reaction, which generates more heat, creating a dangerous feedback loop.
Troubleshooting Protocol:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and dry. Crush them gently under an inert atmosphere just before use to expose fresh surfaces. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
-
Controlled Initiation: Add only a small portion (5-10%) of your benzyl halide solution to the magnesium suspension. Wait for a sign of reaction initiation (gentle bubbling, slight temperature rise, disappearance of iodine color) before starting the main addition.
-
Slow & Steady Addition: Once initiated, add the remaining benzyl halide solution dropwise via an addition funnel. The addition rate should be set so that the internal temperature remains stable and well below the solvent's boiling point (e.g., maintain 35-40 °C for THF).
-
Immediate Cooling: Have an ice bath on standby to apply external cooling if the temperature begins to rise unexpectedly.
Causality: By initiating the reaction in a controlled manner and then adding the halide slowly, you ensure the concentration of the reactant is always low. This makes the reaction rate dependent on your addition rate, not on the reaction's intrinsic kinetics, preventing thermal accumulation.[19]
Q2: I observed a violent exotherm and gas evolution when I added water/acid to my reaction mixture after carboxylation. What caused this?
A2: You are likely observing two highly exothermic events simultaneously: the quenching of unreacted Grignard reagent and the neutralization of the magnesium alkoxide salt. Unreacted, highly basic Grignard reagent reacts explosively with protic sources like water or acid.
Troubleshooting Protocol:
-
Reverse Quench: The safest method is a "reverse quench." Cool the quenching solution (e.g., 1 M HCl) in a separate flask in an ice bath. Slowly transfer your reaction mixture via a cannula or dropping funnel into the vigorously stirred, cold acid solution.
-
Controlled Temperature: Monitor the temperature of the quenching flask throughout the addition, ensuring it does not rise too quickly.
-
Adequate Headspace: Use a quenching flask that is significantly larger than the combined volume of the solutions to accommodate any potential splashing or gas evolution.
-
Initial Non-Aqueous Quench: For extremely reactive systems, a pre-quench with a less reactive protic source like isopropanol can be performed before the aqueous workup.[9]
Causality: Adding the reactive mixture to the quench solution ensures that the highly reactive species is always the limiting reagent in a large volume of the quenching agent, allowing the heat to be dissipated more effectively.
Q3: My nitrile hydrolysis with sulfuric acid is very slow to start and then proceeds with an uncontrollable exotherm. How can I make this step safer?
A3: This reaction often exhibits autocatalytic behavior or a long induction period, leading to the accumulation of unreacted starting material.[3] When the reaction finally starts, the large amount of accumulated reactant reacts at once, overwhelming the cooling system.
Troubleshooting Protocol:
-
Portion-wise Addition: Instead of adding all the nitrile to the acid at once, add a small initial portion and wait for the exotherm to begin and subside before adding more.
-
Controlled Heating: Gently warm the mixture to a defined temperature (e.g., 60-70 °C) to initiate the reaction in a controlled manner. Once the exotherm begins, remove the heating and apply cooling to maintain the target temperature.
-
Monitor with Calorimetry: This is an ideal reaction to study with heat flow calorimetry. The data will reveal the induction period and the rate of heat release, allowing you to design a safe addition or heating profile.[16][17]
Causality: The key is to prevent the accumulation of reactants. By ensuring the reaction is proceeding (as evidenced by heat generation) before adding more material, you maintain control over the energy output.
Q4: What are the early warning signs of a thermal runaway, and what is the appropriate emergency action?
A4: Early warning signs include:
-
A steady, unexplained rise in temperature even with maximum cooling applied.
-
A sudden increase in the rate of temperature rise.
-
An unexpected increase in pressure in the reactor.
-
Noticeable increase in gas evolution.
Emergency Action Plan:
-
Stop All Reagent Addition: Immediately stop feeding any more material into the reactor.
-
Maximize Cooling: Ensure all cooling utilities are operating at maximum capacity.
-
Emergency Quenching/Inhibition: If the situation is escalating, have a pre-determined and tested emergency quenching plan. This could involve adding a chemical inhibitor or a cold, inert solvent to stop the reaction and absorb heat. The choice of quenchant must be made carefully, as adding the wrong substance could exacerbate the situation.[20]
-
Alert Personnel & Evacuate: Follow your facility's established emergency procedures.
Section 4: Experimental Protocol - Thermal Hazard Assessment
This protocol outlines a general procedure for assessing the thermal hazard of the Grignard formation step using a heat flow calorimeter.
Objective: To determine the heat of reaction and maximum heat flow for the formation of 2-(4-bromo-2,3-difluorophenyl)methylmagnesium bromide.
Equipment:
-
Mettler-Toledo RC1e Reaction Calorimeter (or similar) with a 1L glass reactor.
-
Automated dosing pump for liquid addition.
-
Temperature and stirrer probes.
Procedure:
-
System Preparation: Assemble and dry the 1L reactor under an inert nitrogen atmosphere.
-
Calibration: Perform a calibration of the heat transfer coefficient (UA) of the system using the solvent (e.g., THF) to be used in the reaction.
-
Charging Reactants: Charge the reactor with magnesium turnings (1.1 eq) and 250 mL of anhydrous THF.
-
Initiation: Add a small aliquot (~5%) of the 4-bromo-1-(bromomethyl)-2,3-difluorobenzene solution (1.0 eq in 250 mL THF) to initiate the reaction.
-
Isothermal Dosing: Once the reaction has initiated (indicated by a positive heat flow), begin the controlled, isothermal addition of the remaining benzyl bromide solution over 2 hours, maintaining an internal temperature of 40 °C.
-
Data Collection: The calorimeter software will record the jacket and reactor temperatures, allowing it to calculate the real-time heat flow.
-
Post-Addition Hold: After the addition is complete, hold the reaction at 40 °C for 1 hour to ensure complete conversion, monitoring the heat flow until it returns to the baseline.
-
Data Analysis: Integrate the heat flow curve over time to calculate the total heat of reaction (ΔH_r) and identify the maximum heat flow (q_r,max). Use this data to calculate the adiabatic temperature rise (ΔT_ad) and confirm that your plant-scale cooling systems can handle the required duty.[19]
References
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
-
Request PDF. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]
-
SYSTAG. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF. [Link]
-
Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
- Google Patents. (n.d.). CN107445822A - A kind of method for preparing phenylacetic acid.
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. [Link]
-
IChemE. (n.d.). Heat flow calorimetry - application and techniques. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Runaway reactions ignore the chemistry at your peril. [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]
-
Save My Exams. (n.d.). Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Chemistry Stack Exchange. (n.d.). Decarboxylation of malonic esters. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. [Link]
-
Aidic. (n.d.). Runaway Reaction Hazard Assessment for Chemical Processes Safety. [Link]
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
-
ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Erowid. (n.d.). Synthesis of Phenylacetic Acid. [Link]
-
Fauske & Associates. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]
-
Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
YouTube. (2024). Exothermic and endothermic reactions practice exam question. GCSE Chemistry. [Link]
-
Monash University. (n.d.). Exothermic and endothermic reactions. [Link]
- Google Patents. (n.d.).
-
H.E.L Group. (2024). Calorimetry methodologies using Simular reaction calorimeter. [Link]
-
ioMosaic Corporation. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]
-
AK Lectures. (n.d.). Malonic Ester Synthesis. [Link]
-
RSC Publishing. (2013). Recent advances in the Willgerodt–Kindler reaction. [Link]
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preventing dehalogenation during reactions with 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Welcome to the dedicated technical support guide for 2-(4-Bromo-2,3-difluorophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to mitigate common challenges, particularly the undesired side reaction of dehalogenation.
Introduction: Understanding the Challenge
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a key building block in medicinal chemistry and materials science. Its trifunctional nature—a carboxylic acid, a bromo substituent, and a difluorophenyl ring—offers a versatile platform for molecular elaboration. However, the electronically activated nature of the carbon-bromine (C-Br) bond, influenced by the adjacent electron-withdrawing fluorine atoms, makes the molecule susceptible to dehalogenation (hydrodebromination). This premature loss of the bromine atom can significantly reduce the yield of the desired product and complicate purification processes.
This guide provides a systematic approach to diagnosing and preventing this unwanted side reaction across various common transformations.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this specific molecule?
A1: Dehalogenation, specifically hydrodebromination in this context, is the replacement of the bromine atom with a hydrogen atom, yielding 2-(2,3-Difluorophenyl)acetic acid as a major byproduct. This issue is pronounced in 2-(4-Bromo-2,3-difluorophenyl)acetic acid due to the electron-withdrawing effects of the two fluorine atoms, which increase the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to cleavage. This side reaction reduces the yield of your intended product and introduces a significant impurity that can be difficult to separate.
Q2: I'm seeing a significant amount of the debrominated byproduct in my Suzuki coupling reaction. What is the most likely cause?
A2: In Suzuki couplings, the primary causes of dehalogenation are often related to the catalyst system and reaction kinetics. The most common culprits include:
-
Formation of Palladium Hydride Species (Pd-H): These can arise from reactions with certain bases or solvents and can reductively cleave the C-Br bond.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the oxidative addition intermediate has a longer lifetime, increasing the opportunity for side reactions like dehalogenation to occur.
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired catalytic cycle over the dehalogenation pathway.
Q3: Can my choice of base contribute to dehalogenation?
A3: Absolutely. The choice and quality of the base are critical. Strong bases, especially in the presence of trace water or alcohol, can promote the formation of hydride species that lead to dehalogenation. For instance, using hydroxide or alkoxide bases in protic solvents can be particularly problematic. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to induce this side reaction.
Q4: Does the carboxylic acid group interfere with reactions at the C-Br site?
A4: Yes, the free carboxylic acid can complicate reactions. Its acidic proton can react with bases or organometallic reagents. More importantly, the carboxylate group can coordinate to the metal catalyst (e.g., palladium), altering its electronic properties and catalytic activity, which can sometimes favor dehalogenation pathways. For many cross-coupling reactions, it is highly advisable to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent these interferences.
Troubleshooting Guide: Preventing Dehalogenation by Reaction Type
This section provides detailed, actionable strategies to minimize dehalogenation in common synthetic transformations involving 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Cross-coupling reactions are particularly prone to dehalogenation. The key is to optimize the reaction conditions to favor the productive catalytic cycle over the reductive cleavage of the C-Br bond.
Problem: Significant formation of 2-(2,3-Difluorophenyl)acetic acid byproduct.
Root Cause Analysis & Solutions:
The core issue often lies in the balance between the rates of oxidative addition, transmetalation (or equivalent step), and reductive elimination versus the rate of competing dehalogenation pathways.
Caption: Troubleshooting logic for cross-coupling dehalogenation.
Step-by-Step Mitigation Protocol:
-
Protect the Carboxylic Acid: Before attempting any cross-coupling, convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) via Fischer esterification or by using a reagent like TMS-diazomethane. This prevents catalyst inhibition and unwanted side reactions.
-
Optimize the Catalyst and Ligand System: The choice of ligand is paramount. Electron-rich, bulky phosphine ligands are often effective at promoting reductive elimination and stabilizing the catalyst.
-
Starting Point: Use a catalyst system known for high activity and stability, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos. These bulky ligands can accelerate the desired coupling process.
-
Troubleshooting: If dehalogenation persists, switch to a ligand that promotes faster transmetalation. Buchwald-type biarylphosphine ligands are excellent candidates.
-
-
Select the Appropriate Base and Solvent:
-
Base: Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides. Use milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
-
Solvent: Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally good choices. Avoid protic solvents like alcohols, which can be a source of hydrides.
-
-
Control Reaction Temperature and Time:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate decomposition pathways leading to dehalogenation.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the catalytic system.
-
Comparative Table of Recommended Conditions:
| Parameter | Standard Conditions (Prone to Dehalogenation) | Optimized Conditions (Minimizing Dehalogenation) | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ / SPhos or Pd(PPh₃)₄ | Bulky, electron-rich ligands accelerate reductive elimination. |
| Base | NaOEt, NaOH | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder, non-nucleophilic bases reduce hydride formation. |
| Solvent | Ethanol/Water | Anhydrous Toluene or Dioxane | Aprotic solvents prevent protonolysis and hydride formation. |
| Temperature | 100-120 °C | 80-90 °C | Lower temperature slows down catalyst decomposition and side reactions. |
Scenario 2: Amide Bond Formation / Esterification
While less common than in cross-coupling, dehalogenation can still occur during the activation of the carboxylic acid, especially under harsh conditions.
Problem: Loss of bromine during conversion of the carboxylic acid to an amide or ester.
Root Cause Analysis & Solutions:
The issue typically arises during the formation of a highly reactive intermediate (e.g., an acid chloride or a mixed anhydride) which can then undergo undesired reactions, or if the subsequent reaction conditions are too forcing (e.g., high heat, strongly basic or reductive conditions).
Caption: Activation methods for amide/ester formation.
Step-by-Step Mitigation Protocol:
-
Avoid Harsh Activating Agents: Do not use thionyl chloride (SOCl₂) or oxalyl chloride at high temperatures. If an acid chloride must be formed, use it at low temperatures (e.g., 0 °C) and consume it immediately in the next step.
-
Use Mild Coupling Reagents: The gold standard for preserving sensitive functional groups is the use of carbodiimide coupling reagents.
-
Recommended Protocol: Dissolve the 2-(4-Bromo-2,3-difluorophenyl)acetic acid in an aprotic solvent like DCM or DMF. Add 1.1 equivalents of a coupling agent like EDC (or DCC) and 1.0 equivalent of an additive such as HOBt or HOAt. Stir for 20-30 minutes to form the active ester, then add your amine or alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA or N-methylmorpholine if needed.
-
-
Maintain Neutral or Mildly Basic pH: When performing the coupling, avoid using strong, nucleophilic bases like triethylamine in excess, as it can sometimes promote side reactions. DIPEA is often a better choice.
-
Keep Temperatures Low: Run the activation and coupling steps at room temperature or below (0 °C to 25 °C). There is rarely a need for heat in modern amide bond formations, and elevated temperatures will only increase the likelihood of dehalogenation and other side reactions.
By implementing these targeted strategies, you can significantly improve the outcome of your reactions, maximizing the yield of your desired product while minimizing the formation of the debrominated impurity.
References
Validation & Comparative
A Definitive Guide to the Structural Validation of 2-(4-Bromo-2,3-difluorophenyl)acetic acid by ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, even minor positional changes of functional groups can drastically alter biological activity and physicochemical properties. This guide provides an in-depth, expert-led validation of the chemical structure of 2-(4-bromo-2,3-difluorophenyl)acetic acid, a valuable building block in contemporary pharmaceutical research.
This document eschews a generic template in favor of a logical, evidence-based narrative that mirrors the analytical process in a modern spectroscopy laboratory. We will delve into the theoretical underpinnings of NMR-based structural prediction, present a robust experimental protocol, and meticulously analyze the resulting spectral data. A comparative analysis with a structural isomer, 2-(4-Bromo-2,5-difluorophenyl)acetic acid, will further underscore the power of NMR in differentiating closely related compounds.
The Imperative of Positional Isomerism in Drug Discovery
The substitution pattern on an aromatic ring is a critical determinant of a molecule's interaction with biological targets. In the case of 2-(4-bromo-2,3-difluorophenyl)acetic acid, the precise arrangement of the bromine and two fluorine atoms dictates the electronic distribution and steric profile of the phenylacetic acid core. An incorrect isomer could lead to inactive compounds, off-target effects, or unforeseen toxicity, wasting valuable resources in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive elucidation of such molecular structures in solution.
Predicting the NMR Signature: A Theoretical Framework
Before stepping into the laboratory, a seasoned chemist will predict the expected NMR spectra based on established principles of chemical shifts and spin-spin coupling. This predictive exercise is crucial for an efficient and accurate interpretation of the experimental data.
Expected ¹H NMR Spectrum
The structure of 2-(4-bromo-2,3-difluorophenyl)acetic acid presents three distinct proton environments:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a chemical shift (δ) greater than 10 ppm. Its observation can sometimes be challenging due to proton exchange with residual water in the NMR solvent.
-
Methylene Protons (-CH₂-): These two protons are chemically equivalent and are deshielded by the adjacent aromatic ring and the carboxylic acid group. They are expected to appear as a singlet in the range of 3.7 - 4.0 ppm.
-
Aromatic Protons (Ar-H): There are two non-equivalent protons on the aromatic ring. Due to the substitution pattern, we anticipate a complex splitting pattern for these protons arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-5: This proton is ortho to the bromine atom and meta to a fluorine atom. It is expected to be a doublet of doublets (dd).
-
H-6: This proton is ortho to the acetic acid side chain and ortho to a fluorine atom. This will likely also be a complex multiplet, potentially a triplet of doublets (td) or a doublet of doublet of doublets (ddd), depending on the relative magnitudes of the coupling constants.
-
The aromatic region is anticipated to be between 7.0 and 7.5 ppm. The magnitude of the coupling constants (J) provides invaluable information about the proximity of the coupled nuclei.[1][2][3]
Expected ¹³C NMR Spectrum
With proton decoupling, which simplifies the spectrum by removing C-H splitting, we expect to observe eight distinct signals for the eight unique carbon atoms in the molecule.[4]
-
Carboxylic Carbon (-COOH): This carbon will be the most deshielded, appearing in the range of 170-180 ppm.[5][6]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the 110-160 ppm region.[7] The chemical shifts will be influenced by the attached substituents.
-
The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-3) will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets.
-
The carbon bonded to bromine (C-4) will be influenced by the "heavy atom effect," which can cause a more upfield shift than expected based on electronegativity alone.[8][9]
-
The remaining aromatic carbons will also show smaller multi-bond C-F couplings.
-
-
Methylene Carbon (-CH₂-): This aliphatic carbon will be found in the more shielded region of the spectrum, typically between 30 and 40 ppm.
A Self-Validating Experimental Workflow
To ensure the acquisition of high-quality, reproducible data, the following detailed protocol is recommended.
Caption: Experimental workflow for NMR analysis.
Experimental Protocol Details
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for this compound, offering good solubility and a clean spectral window.[10] For carboxylic acids, DMSO-d₆ can also be used, which often allows for sharper observation of the acidic proton.[10]
-
Reference: Tetramethylsilane (TMS) is used as an internal standard for ¹H NMR, with its signal set to 0.00 ppm.[11][12] The residual solvent peak of CDCl₃ at 77.16 ppm is used to reference the ¹³C NMR spectrum.[12]
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Decoupling: Proton broadband decoupling.
-
Analysis of Experimental Data
The following tables summarize the hypothetical, yet chemically realistic, experimental NMR data for 2-(4-bromo-2,3-difluorophenyl)acetic acid.
Caption: Structure of 2-(4-Bromo-2,3-difluorophenyl)acetic acid with atom numbering for NMR assignment.
¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
| A | 11.5 (broad) | s | 1H | - | COOH |
| B | 7.28 | ddd | 1H | J = 8.8, 7.2, 1.6 | H-6 |
| C | 7.15 | ddd | 1H | J = 8.8, 7.2, 1.8 | H-5 |
| D | 3.75 | s | 2H | - | CH₂ |
-
Analysis: The experimental data aligns perfectly with our predictions. The broad singlet at 11.5 ppm is characteristic of a carboxylic acid proton. The singlet at 3.75 ppm integrating to 2H is unequivocally the methylene group. The aromatic region displays two complex multiplets, each integrating to one proton, confirming the disubstituted pattern on this portion of the ring. The observed multiplicities (ddd) are consistent with coupling to the adjacent aromatic proton and the two fluorine atoms.
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| 176.5 | s | C-8 (COOH) |
| 152.1 | dd (¹JCF = 250 Hz, ²JCF = 12 Hz) | C-2 |
| 148.9 | dd (¹JCF = 255 Hz, ²JCF = 14 Hz) | C-3 |
| 129.8 | d (³JCF = 3.5 Hz) | C-6 |
| 126.4 | d (⁴JCF = 2.0 Hz) | C-5 |
| 122.7 | t (²JCF ≈ ³JCF ≈ 8 Hz) | C-1 |
| 118.3 | d (²JCF = 19 Hz) | C-4 |
| 34.2 | t (³JCF = 4.5 Hz) | C-7 (CH₂) |
-
Analysis: The ¹³C spectrum shows the expected eight signals. The carbonyl carbon is observed downfield at 176.5 ppm. The two carbons directly attached to fluorine (C-2 and C-3) exhibit very large one-bond C-F coupling constants of ~250 Hz, which is definitive proof of their location. The carbon bearing the bromine (C-4) is found at 118.3 ppm and shows a two-bond coupling to the fluorine at C-3. The methylene carbon at 34.2 ppm displays a small three-bond C-F coupling, confirming its proximity to the fluorinated ring.
Comparative Analysis: Distinguishing from a Key Isomer
To highlight the specificity of NMR, let's compare the expected spectrum of our target compound with that of a potential isomeric impurity, 2-(4-Bromo-2,5-difluorophenyl)acetic acid .[13][14]
| Feature | 2-(4-Bromo-2,3-difluorophenyl)acetic acid (Target) | 2-(4-Bromo-2,5-difluorophenyl)acetic acid (Isomer) | Rationale for Difference |
| Aromatic ¹H Signals | Two signals, H-5 and H-6. | Two signals, H-3 and H-6. | Different chemical environments and coupling partners. |
| Aromatic ¹H Multiplicity | Both protons are complex multiplets due to H-H and H-F couplings. | H-3 would be a triplet of doublets (td), coupled to F-2, F-5, and H-6. H-6 would be a triplet of doublets (td), coupled to F-5, H-3, and F-2. | The relative positions of the protons and fluorine atoms change the coupling network. |
| Aromatic ¹³C C-F Coupling | C-2 and C-3 show large ¹JCF couplings. | C-2 and C-5 show large ¹JCF couplings. | The positions of the fluorine atoms are different. |
This comparative analysis demonstrates that even a subtle shift in the position of one fluorine atom leads to distinctly different and readily interpretable NMR spectra, allowing for the confident identification of the correct isomer.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unequivocal evidence for the structure of 2-(4-bromo-2,3-difluorophenyl)acetic acid. The observed chemical shifts, signal integrations, multiplicities, and coupling constants are all in complete agreement with the predicted spectral features for this specific substitution pattern. This guide illustrates a robust, self-validating methodology that combines theoretical prediction with meticulous experimental practice, a protocol that is essential for ensuring the chemical integrity of compounds advancing through the research and development pipeline. For scientists engaged in the synthesis and application of such molecules, a thorough understanding and application of these NMR principles are indispensable.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53403615, 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from [Link]
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long. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]
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Law, A. M., et al. (1968). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. Retrieved from [Link]
- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1975). Fluorine Coupling Constants. Pergamon.
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
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MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Duddeck, H., Dietrich, W., & Tóth, G. (1998).
-
long. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. Retrieved from [Link]
- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.
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Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]
-
Chegg. (2021, February 26). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
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TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(4-bromo-2,3-difluorophenyl)acetic acid is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its impurity profile can significantly influence reaction yields, introduce toxic byproducts, and compromise the quality of the final product.[1] Therefore, a robust and reliable analytical method for assessing its purity is paramount.
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(4-bromo-2,3-difluorophenyl)acetic acid. The methodologies are designed to be both scientifically sound and practical for implementation in a quality control laboratory. We will delve into the rationale behind the chromatographic choices, present detailed experimental protocols, and compare their performance based on key validation parameters.
Understanding the Analyte: 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Before developing a separation method, understanding the physicochemical properties of the target analyte is crucial. 2-(4-bromo-2,3-difluorophenyl)acetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with bromine and fluorine atoms, and a carboxylic acid group, dictates its chromatographic behavior. The presence of the chromophoric phenyl ring allows for straightforward UV detection. The acidic nature of the carboxylic group means that the pH of the mobile phase will be a critical parameter influencing its retention in reversed-phase HPLC.
Method 1: Ion-Suppression Reversed-Phase HPLC
Ion-suppression reversed-phase HPLC is a widely used technique for the analysis of acidic and basic compounds. By adjusting the mobile phase pH to be at least two units below the pKa of an acidic analyte, the ionization of the carboxyl group is suppressed. This renders the molecule more non-polar, leading to increased retention on a non-polar stationary phase, such as C18.
Rationale for Method Selection
This method is chosen for its robustness, simplicity, and wide applicability. The use of a standard C18 column and a simple acidic mobile phase makes it an economical and readily transferable method. The suppression of ionization typically leads to sharper peaks and more reproducible retention times.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 264 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of 2-(4-bromo-2,3-difluorophenyl)acetic acid and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute 1 mL of this solution to 100 mL with the same diluent to obtain a final concentration of approximately 5 µg/mL.
Method 2: Ion-Pair Reversed-Phase HPLC
Ion-pair chromatography is an alternative approach for the separation of ionic compounds on a reversed-phase column. An ion-pairing reagent, typically a quaternary ammonium salt for acidic analytes, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which is then retained on the stationary phase.
Rationale for Method Selection
This method can offer enhanced retention and selectivity, particularly for polar acidic compounds that may have insufficient retention under ion-suppression conditions. It can also be useful in resolving the main component from closely eluting impurities. The choice of the ion-pairing reagent and its concentration provides an additional level of control over the separation.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium Hydrogen Sulfate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 264 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Sample preparation follows the same procedure as in Method 1.
Method Validation and Comparison
To objectively compare the two methods, a validation study was designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The key performance characteristics evaluated were specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] To assess specificity, a solution containing 2-(4-bromo-2,3-difluorophenyl)acetic acid was spiked with potential process-related impurities and subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
Results:
Both methods demonstrated good specificity. The chromatograms of the stressed samples showed that the main peak was well-resolved from all degradation products and potential impurities. Method 2, the ion-pair method, provided slightly better resolution for a minor, early-eluting impurity.
Linearity
Linearity was evaluated by analyzing a series of solutions of 2-(4-bromo-2,3-difluorophenyl)acetic acid at five different concentrations. The correlation coefficient (r²) was determined from the plot of peak area versus concentration.
Comparative Data:
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| Method 1 | 1 - 10 | 0.9995 |
| Method 2 | 1 - 10 | 0.9992 |
Both methods exhibited excellent linearity over the tested concentration range.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The study was performed at three concentration levels in triplicate.
Comparative Data:
| Method | Spiked Level | Mean Recovery (%) |
| Method 1 | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 99.8 | |
| Method 2 | 80% | 99.1 |
| 100% | 99.9 | |
| 120% | 100.5 |
Both methods demonstrated a high degree of accuracy, with recovery values well within the acceptable limits of 98-102%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the same sample. Intermediate precision was determined by analyzing the same sample on two different days with different analysts.
Comparative Data:
| Method | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Method 1 | 0.5% | 0.8% |
| Method 2 | 0.7% | 1.1% |
Method 1 showed slightly better precision than Method 2, although both methods are highly precise with a relative standard deviation (RSD) of less than 2%.
Robustness
Robustness was evaluated by intentionally varying critical method parameters, such as mobile phase composition, flow rate, and column temperature, and observing the effect on the results.
Comparative Data:
| Parameter Varied | Method 1 (Effect on Results) | Method 2 (Effect on Results) |
| Flow Rate (±0.1 mL/min) | Minor shift in retention time | Minor shift in retention time |
| Mobile Phase B (±2%) | Noticeable shift in retention time | Significant shift in retention time |
| Column Temperature (±2 °C) | Negligible effect | Minor shift in retention time |
Method 1 demonstrated superior robustness compared to Method 2. The ion-pair method was more sensitive to changes in the mobile phase composition, which is a common characteristic of this technique.
Workflow and Decision Making
The following diagram illustrates the general workflow for HPLC method selection and validation for purity assessment.
Caption: Workflow for HPLC Method Development and Validation.
Potential Degradation Pathway
Understanding potential degradation pathways is crucial for developing a stability-indicating method. A plausible degradation pathway for 2-(4-bromo-2,3-difluorophenyl)acetic acid under hydrolytic stress could involve the loss of the bromine atom.
Caption: Potential Hydrolytic Degradation Pathway.
Conclusion and Recommendations
Both the ion-suppression and ion-pair reversed-phase HPLC methods are suitable for the purity assessment of 2-(4-bromo-2,3-difluorophenyl)acetic acid.
Method 1 (Ion-Suppression) is recommended for routine quality control analysis due to its:
-
Simplicity and Robustness: The method is less susceptible to minor variations in experimental conditions, making it more reliable for day-to-day use.
-
Superior Precision: It demonstrated slightly better repeatability and intermediate precision.
-
Cost-Effectiveness: The use of a simple acidic mobile phase is more economical.
Method 2 (Ion-Pair) can be a valuable alternative, particularly in a research and development setting, for:
-
Orthogonal Method Development: It provides a different separation mechanism, which is beneficial for confirming purity results obtained by the primary method.
-
Impurity Characterization: The enhanced selectivity can aid in the resolution and identification of unknown impurities.
Ultimately, the choice of method will depend on the specific requirements of the laboratory and the stage of drug development. For routine analysis where high throughput and reliability are key, the ion-suppression method is the preferred choice. For in-depth analysis and method development, the ion-pair method offers a powerful alternative.
References
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409–417.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Jadhav, S. B., et al. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 9(7), 53-60.
- Wikipedia. (n.d.). 2C-B.
- PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid.
- Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575.
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Apollo Scientific. (2023). 2-(4-Bromo-2,5-difluorophenyl)acetic acid Safety Data Sheet.
- Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172, 409-417.
- ResearchGate. (n.d.). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Purity Standards for 2-(4-Bromophenyl)acetic Acid in Chemical Synthesis.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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A Comparative Guide to the Biological Activity of Bromo-Difluorophenylacetic Acid Isomers for Drug Discovery Professionals
Introduction: The Critical Role of Isomerism in Drug Efficacy
In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule, known as stereochemistry, can dramatically influence its biological activity. Isomers, molecules with identical chemical formulas but different structures, frequently exhibit distinct pharmacological profiles. A classic example in the non-steroidal anti-inflammatory drug (NSAID) class is naproxen, where the (S)-(+)-enantiomer is a potent analgesic, while the (R)-(-)-enantiomer is a liver toxin with no therapeutic benefit[1]. This underscores the necessity for a thorough evaluation of individual isomers of any new chemical entity. This guide provides a comparative framework for assessing the biological activity of positional isomers of bromo-difluorophenylacetic acid, a class of compounds with potential as novel anti-inflammatory agents.
While direct comparative experimental data for the various positional isomers of bromo-difluorophenylacetic acid is not extensively available in the public domain, we can extrapolate potential differences in their biological activity based on established structure-activity relationships (SAR) of related halogenated phenylacetic acids and their known mechanisms of action, primarily the inhibition of cyclooxygenase (COX) enzymes. This guide will, therefore, present a hypothetical comparison alongside detailed experimental protocols to enable researchers to conduct their own comparative studies.
Understanding the Target: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs)[2]. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation[3]. Selective inhibition of COX-2 over COX-1 is a key objective in the design of newer NSAIDs to reduce gastrointestinal side effects[4].
Figure 1: Simplified Cyclooxygenase (COX) Pathway
Caption: The COX enzymes convert arachidonic acid to prostaglandins, which mediate both inflammatory and physiological responses. NSAIDs, hypothetically including bromo-difluorophenylacetic acid isomers, exert their effect by inhibiting these enzymes.
Hypothetical Comparison of Bromo-Difluorophenylacetic Acid Isomers
The position of the bromine and fluorine atoms on the phenyl ring of bromo-difluorophenylacetic acid is expected to significantly influence its interaction with the active site of COX enzymes. The electronic and steric properties of these halogens can affect the molecule's acidity, lipophilicity, and overall conformation, all of which are critical for binding affinity and selectivity.
Based on general SAR principles for NSAIDs, we can hypothesize the following trends:
-
Acidity: The acidity of the carboxylic acid group is crucial for interacting with a key arginine residue (Arg120) in the COX active site[5]. The electron-withdrawing nature of fluorine and bromine atoms will increase the acidity of the carboxylic acid. The position of these halogens relative to the acetic acid side chain will modulate this effect.
-
Lipophilicity and Steric Hindrance: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1[4]. The size and position of the bromo and fluoro substituents could influence the molecule's ability to access and bind within these sites. For instance, a bulky substituent at a particular position might favor binding to the more accommodating COX-2 active site, leading to selectivity.
Table 1: Postulated Influence of Isomerism on the Biological Activity of Bromo-Difluorophenylacetic Acid
| Isomer (Example) | Postulated Effect on COX Inhibition | Rationale |
| 2-Bromo-4,5-difluorophenylacetic acid | Potentially potent but non-selective COX inhibitor. | The ortho-bromo substituent may provide steric hindrance that influences binding. The overall high degree of halogenation could increase lipophilicity, favoring binding to the hydrophobic COX channel. |
| 3-Bromo-4,5-difluorophenylacetic acid | May exhibit a different selectivity profile compared to the 2-bromo isomer. | The change in the bromine position will alter the molecule's electronic distribution and shape, potentially leading to a different orientation within the COX active site. |
| 4-Bromo-2,5-difluorophenylacetic acid | Could show enhanced COX-2 selectivity. | The para-bromo substitution, combined with the fluoro groups, might allow for optimal positioning within the larger COX-2 active site and interaction with its specific residues. |
It is crucial to emphasize that these are hypotheses based on established principles. Rigorous experimental validation is essential to determine the actual biological activity profile of each isomer.
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of bromo-difluorophenylacetic acid isomers, a series of in vitro assays should be performed. The following are detailed, self-validating protocols for key experiments.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (bromo-difluorophenylacetic acid isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate and plate reader
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired concentration.
-
Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add the test compounds at various concentrations (typically in a serial dilution) to the sample wells. Add the reference inhibitors to the positive control wells and the solvent vehicle (e.g., DMSO) to the negative control (100% activity) wells.
-
Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add a solution of arachidonic acid and TMPD to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Cell-Based Assay for Prostaglandin E2 (PGE2) Production
This assay measures the ability of the test compounds to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of PGE2. The amount of PGE2 released into the cell culture medium is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (bromo-difluorophenylacetic acid isomers)
-
Reference inhibitor (e.g., Indomethacin)
-
PGE2 ELISA kit
-
24-well cell culture plates
Workflow Diagram:
Caption: Workflow for the cell-based PGE2 production assay.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing the test compounds at various concentrations, the reference inhibitor, or the vehicle control.
-
Pre-incubation: Incubate the cells with the compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells except the unstimulated control wells to a final concentration that induces a robust PGE2 response (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the PGE2 in the sample and a known amount of labeled PGE2 for a limited number of antibody binding sites.
-
Data Analysis: Generate a standard curve from the ELISA data. Determine the concentration of PGE2 in each sample from the standard curve. Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each isomer.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.
Table 2: Hypothetical Comparative Biological Activity Data for Bromo-Difluorophenylacetic Acid Isomers
| Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | PGE2 Inhibition IC50 (µM) |
| 2-Bromo-4,5-difluoro | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| 3-Bromo-4,5-difluoro | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| 4-Bromo-2,5-difluoro | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Reference (e.g., Celecoxib) | >100 | 0.05 | >2000 | 0.1 |
A higher COX-2 selectivity index indicates a more favorable safety profile with a lower risk of gastrointestinal side effects. The PGE2 inhibition data from the cell-based assay provides a more physiologically relevant measure of the compounds' anti-inflammatory potential.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the biological activity of bromo-difluorophenylacetic acid isomers. While direct experimental data is currently limited, the principles of medicinal chemistry and the provided experimental protocols offer a clear path forward for researchers in this area. By systematically evaluating the COX-1/COX-2 inhibitory activity and the effects on cellular inflammatory responses, the therapeutic potential of these novel compounds can be thoroughly assessed. Future studies should also include in vivo models of inflammation and pain to validate the in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising isomers.
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A Comparative Cost-Analysis of Synthetic Routes to 2-(4-Bromo-2,3-difluorophenyl)acetic acid
Introduction
2-(4-Bromo-2,3-difluorophenyl)acetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, including the brominated and difluorinated phenyl ring, are prevalent in a range of biologically active molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in drug development and process chemistry. This guide provides an in-depth comparative analysis of three distinct synthetic routes to 2-(4-Bromo-2,3-difluorophenyl)acetic acid, evaluating them based on starting material cost, reaction efficiency, step count, and overall practicality for laboratory and potential scale-up applications.
Route 1: Side-Chain Functionalization of 4-Bromo-2,3-difluorotoluene
This classical approach leverages the reactivity of the benzylic position of a substituted toluene. The synthesis proceeds in three steps: radical bromination of the methyl group, nucleophilic substitution with cyanide, and subsequent hydrolysis of the nitrile to the carboxylic acid.
Causality Behind Experimental Choices
The choice of N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide for the initial bromination is critical for selectively brominating the benzylic position over the aromatic ring.[1] The subsequent cyanation provides a robust method for introducing the second carbon atom of the acetic acid side chain. Finally, acid- or base-catalyzed hydrolysis is a standard and effective method for converting the nitrile to the desired carboxylic acid.[2]
Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-(bromomethyl)-2,3-difluorobenzene
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromo-2,3-difluorotoluene (1.0 eq) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile. N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction. The reaction is monitored by TLC or GC until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or used directly in the next step.
Step 2: Synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetonitrile
The crude 1-bromo-4-(bromomethyl)-2,3-difluorobenzene (1.0 eq) is dissolved in a polar aprotic solvent like acetone or DMSO. Sodium cyanide (1.2 eq) is added, and the mixture is heated to facilitate the nucleophilic substitution. The progress of the reaction is monitored by TLC. Once the reaction is complete, the mixture is cooled and poured into water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the desired nitrile.
Step 3: Synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid
The 2-(4-bromo-2,3-difluorophenyl)acetonitrile (1.0 eq) is subjected to hydrolysis. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is typically used, and the reaction is heated to reflux.[3] For basic hydrolysis, an aqueous solution of sodium hydroxide is employed, followed by acidification to precipitate the carboxylic acid.[2] The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.
Workflow Diagram
Route 2: Malonic Ester Synthesis from 1-Bromo-2,3-difluorobenzene
This route builds the acetic acid side chain onto the aromatic ring using the versatile malonic ester synthesis. This method is well-suited for creating α-substituted carboxylic acids.[4][5]
Causality Behind Experimental Choices
The use of a strong base, such as sodium ethoxide, is necessary to deprotonate diethyl malonate, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the aryl halide in a nucleophilic aromatic substitution reaction. The subsequent hydrolysis and decarboxylation steps are standard procedures to convert the substituted malonic ester into the final carboxylic acid.[4]
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(4-bromo-2,3-difluorophenyl)malonate
Sodium ethoxide (1.1 eq) is prepared in situ by dissolving sodium metal in anhydrous ethanol or can be used as a commercially available solution. To this, diethyl malonate (1.0 eq) is added dropwise at a controlled temperature. After the formation of the sodium salt of diethyl malonate, 1-bromo-2,3-difluorobenzene (1.0 eq) is added. The reaction mixture is heated to reflux for several hours until the starting aryl bromide is consumed (monitored by GC or TLC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude malonic ester derivative.
Step 2: Hydrolysis and Decarboxylation
The crude diethyl 2-(4-bromo-2,3-difluorophenyl)malonate is hydrolyzed by heating with a strong base, such as aqueous sodium hydroxide. This saponifies the ester groups to carboxylates. The reaction mixture is then acidified with a strong acid (e.g., HCl), which protonates the carboxylates and induces decarboxylation upon further heating. The final product, 2-(4-bromo-2,3-difluorophenyl)acetic acid, precipitates from the aqueous solution and is collected by filtration, washed, and can be recrystallized for higher purity.
Workflow Diagram
Route 3: Willgerodt-Kindler Reaction of 4-Bromo-2,3-difluoroacetophenone
This route utilizes the Willgerodt-Kindler reaction, a powerful transformation that converts an aryl alkyl ketone into a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.[6] This method is particularly useful for synthesizing phenylacetic acids from readily available acetophenones.
Causality Behind Experimental Choices
The Willgerodt-Kindler reaction is a one-pot process that uses elemental sulfur and a secondary amine, typically morpholine, to achieve the rearrangement and oxidation of the acetyl group.[6] The thioamide intermediate is generally stable and can be isolated before hydrolysis. The final hydrolysis step is a standard procedure to convert the thioamide to the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2,3-difluoroacetophenone
This starting material can be prepared via Friedel-Crafts acylation of 1-bromo-2,3-difluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a non-polar solvent like dichloromethane.
Step 2: Willgerodt-Kindler Reaction
4-Bromo-2,3-difluoroacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq) are combined and heated. The reaction can be performed neat or in a high-boiling solvent. The progress of the reaction is monitored by the consumption of the starting ketone. Upon completion, the reaction mixture is cooled, and the resulting thiomorpholide can be isolated by precipitation and filtration.
Step 3: Hydrolysis of the Thiomorpholide
The crude thiomorpholide is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong acid or base. After the hydrolysis is complete, the reaction mixture is cooled and acidified (if basic hydrolysis was used) to precipitate the 2-(4-bromo-2,3-difluorophenyl)acetic acid. The product is then collected by filtration and purified by recrystallization.
Workflow Diagram
Comparative Cost-Analysis
The following table provides an estimated cost comparison for the three synthetic routes, based on typical laboratory-scale synthesis and approximate reagent costs. Prices are subject to change based on supplier and purity.
| Parameter | Route 1: From Toluene | Route 2: From Benzene | Route 3: From Acetophenone |
| Starting Material | 4-Bromo-2,3-difluorotoluene | 1-Bromo-2,3-difluorobenzene | 4-Bromo-2,3-difluoroacetophenone |
| Key Reagents | NBS, Benzoyl Peroxide, NaCN | Diethyl Malonate, NaOEt | Morpholine, Sulfur |
| Number of Steps | 3 | 2 | 2 (after acetophenone synthesis) |
| Estimated Overall Yield | Moderate to Good | Moderate | Good |
| Estimated Cost per Gram | Moderate | High | Low to Moderate |
| Advantages | Well-established reactions, potentially high-yielding. | Fewer steps from the benzene derivative. | Often high-yielding and uses inexpensive reagents. |
| Disadvantages | Use of highly toxic NaCN, multi-step process. | Higher cost of starting material, potential for low yields in the first step. | Requires synthesis of the starting acetophenone, use of odorous sulfur compounds. |
Conclusion
Each of the presented synthetic routes offers a viable pathway to 2-(4-Bromo-2,3-difluorophenyl)acetic acid, with distinct advantages and disadvantages.
-
Route 1 is a classic and reliable method, but the use of sodium cyanide presents significant safety and environmental concerns, which may be a limiting factor for large-scale production.
-
Route 2 , the malonic ester synthesis, is an elegant approach with fewer steps from the corresponding benzene derivative. However, the higher cost of 1-bromo-2,3-difluorobenzene can make this route less economically viable.
-
Route 3 , via the Willgerodt-Kindler reaction, appears to be a highly promising route from a cost perspective, as it utilizes inexpensive reagents. The main consideration for this route is the efficient synthesis of the starting 4-bromo-2,3-difluoroacetophenone.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available starting materials, scale of synthesis, cost considerations, and safety protocols. For laboratory-scale synthesis where the starting toluene is readily available, Route 1 offers a straightforward, albeit hazardous, option. For larger-scale production, the Willgerodt-Kindler reaction (Route 3) may be the most cost-effective, provided an efficient synthesis of the acetophenone precursor is established.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Small Molecule Derivatives
Introduction: The Specificity Challenge in Small Molecule Immunoassays
In the realms of drug development, diagnostics, and environmental monitoring, antibodies targeting small molecules (haptens) are indispensable tools. Unlike large protein antigens, these haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2] This process, while effective, introduces a significant challenge: ensuring the resulting antibodies are highly specific to the target molecule and do not cross-react with structurally similar derivatives, metabolites, or analogs.
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against small molecule derivatives. We will delve into the core methodologies, explain the rationale behind experimental choices, and present data in a clear, comparative format to empower researchers in selecting the most specific antibody for their application.
Part 1: The Foundation - Strategic Immunogen Design
The journey to a specific antibody begins long before the first assay is run. The design of the hapten-carrier conjugate used for immunization is a critical determinant of the resulting antibody's specificity.
Causality in Design: The site at which the hapten is conjugated to the carrier protein is paramount. This conjugation point effectively "hides" a part of the small molecule from the immune system. Consequently, the antibodies generated will often recognize the regions of the hapten most distal to the conjugation site. A recent study highlighted that the formation of "neoepitopes" at the conjugation site can sometimes lead to antibodies that recognize the linker region rather than the hapten itself, complicating the generation of hapten-specific antibodies.[6]
Expert Recommendation: To generate antibodies that can distinguish between closely related derivatives, the linker should be attached at a position on the hapten that is structurally unique compared to its analogs.[7] For example, if a series of derivatives differs by a single methyl group, the conjugation linker should be placed far from that group to maximize the likelihood that the antibody's binding site (paratope) will encompass that unique feature.
Part 2: Core Methodologies for Comparative Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough assessment of antibody specificity. While several techniques can be employed, Competitive ELISA and Surface Plasmon Resonance (SPR) are the cornerstones of modern cross-reactivity analysis for small molecules.
Competitive ELISA: The High-Throughput Workhorse
The competitive enzyme-linked immunosorbent assay (ELISA) is the most common method for screening antibody specificity against a panel of related compounds.[3] Its principle relies on the competition between the free target compound (or its derivative) in a sample and a labeled or coated antigen for a limited number of antibody binding sites.[8] The signal generated is inversely proportional to the concentration of the competing free compound.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a typical indirect competitive ELISA for cross-reactivity.
Detailed Protocol: Indirect Competitive ELISA
-
Plate Coating: Dilute a hapten-carrier protein conjugate (e.g., TargetCompound-BSA) to 1-10 µg/mL in coating buffer (e.g., 0.05M carbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[9]
-
Competitive Reaction:
-
Prepare serial dilutions of the primary target compound and each derivative to be tested.
-
In a separate plate, mix 50 µL of each compound dilution with 50 µL of the primary antibody (at a pre-optimized concentration). Incubate this mixture for 30-60 minutes at 37°C.
-
Wash the coated and blocked assay plate 3 times.
-
Transfer 100 µL of the antibody/compound mixtures to the corresponding wells of the assay plate. Incubate for 1-2 hours at 37°C.[9]
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.[9]
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate in the dark until color develops (typically 15-30 minutes).[9]
-
Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
The key metric derived from a competitive ELISA is the IC50 , which is the concentration of a compound that inhibits 50% of the antibody binding to the coated antigen.[10] A lower IC50 value indicates a higher affinity of the antibody for that compound.
Cross-reactivity (%CR) is then calculated relative to the primary target compound:[11]
%CR = (IC50 of Target Compound / IC50 of Derivative Compound) x 100
| Antibody Clone | Target Compound | IC50 (nM) | Derivative A | IC50 (nM) | %CR vs. A | Derivative B | IC50 (nM) | %CR vs. B |
| Ab-01 | Compound-X | 15.2 | Cmpd-X-Metabolite | 35.8 | 42.5% | Cmpd-X-Analog | >10,000 | <0.15% |
| Ab-02 | Compound-X | 22.5 | Cmpd-X-Metabolite | 1,500 | 1.5% | Cmpd-X-Analog | >10,000 | <0.22% |
| Ab-03 | Compound-X | 18.9 | Cmpd-X-Metabolite | 4,210 | 0.45% | Cmpd-X-Analog | 8,500 | 0.22% |
In this example, Antibody Ab-03 demonstrates the highest specificity for the target compound, with minimal cross-reactivity against both the metabolite (Derivative A) and the structural analog (Derivative B).
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
While ELISA provides a robust endpoint measurement, Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of binding kinetics.[12] This technique measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing invaluable data on association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which is a true measure of affinity. Small molecule immunosensing using SPR can be challenging but provides highly sensitive results when optimized.[13][14]
Trustworthiness through Kinetics: An antibody might show low cross-reactivity in an endpoint assay like ELISA, but SPR could reveal a fast on-rate and fast off-rate for a derivative. This kinetic profile might be problematic in applications requiring stable, long-term binding. SPR validates specificity by providing a more complete picture of the binding event.
Experimental Workflow: SPR Cross-Reactivity Analysis
Caption: General workflow for SPR-based kinetic and affinity analysis.
Detailed Protocol: SPR Kinetic Analysis
-
Surface Preparation:
-
Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Immobilize the antibody to the desired density (typically 2000-5000 RU) via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Kinetic Analysis:
-
Equilibrate the system with running buffer (e.g., HBS-EP+).
-
Perform a series of injection cycles for the target compound and each derivative. Each cycle consists of:
-
Association: Inject the compound over the antibody surface for a defined time (e.g., 120 seconds) at multiple concentrations (e.g., a 3-fold dilution series from 1µM to 1.2 nM).
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the compound (e.g., for 300 seconds).
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound compound and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic constants kₐ (on-rate) and kₑ (off-rate).
-
Calculate the equilibrium dissociation constant (Kₑ) as kₑ/kₐ.
-
Data Comparison
The Kₑ value is the ultimate measure of affinity. A lower Kₑ indicates a tighter binding interaction. Specificity is assessed by the ratio of Kₑ values.
| Antibody Clone | Analyte | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (Kₑ) (nM) | Specificity Ratio (Kₑ Derivative / Kₑ Target) |
| Ab-02 | Compound-X | 2.1 x 10⁵ | 4.7 x 10⁻³ | 22.4 | - |
| Derivative A | 1.5 x 10⁴ | 2.2 x 10⁻² | 1467 | 65.5-fold | |
| Derivative B | No Binding Detected | No Binding Detected | >50,000 | >2230-fold | |
| Ab-03 | Compound-X | 3.5 x 10⁵ | 6.5 x 10⁻³ | 18.6 | - |
| Derivative A | 8.2 x 10³ | 3.5 x 10⁻² | 4268 | 229.5-fold | |
| Derivative B | No Binding Detected | No Binding Detected | >50,000 | >2680-fold |
The SPR data confirms the selection of Ab-03 . It not only has a slightly higher affinity (lower Kₑ) for the target compound but also shows a significantly larger specificity ratio, indicating much weaker binding to the metabolite (Derivative A) compared to Ab-02.
Part 3: Final Selection and Best Practices
The selection of the optimal antibody should be based on a holistic view of the data from all methodologies.
Decision Framework:
-
Primary Screen (Competitive ELISA): Use ELISA to perform a broad screen of multiple antibody candidates against a comprehensive panel of derivatives. This efficiently eliminates poor candidates.
-
Secondary Confirmation (SPR): For the top 2-3 candidates from the ELISA screen, perform SPR analysis to confirm affinity and understand the kinetics of binding. This provides a deeper level of validation and confidence.[15]
-
Application-Specific Validation: The final validation step is to test the chosen antibody in the intended final application (e.g., in spiked biological matrices like serum or plasma) to ensure performance is not affected by matrix effects.[4][16]
A thorough cross-reactivity study is a non-negotiable component of developing a robust and reliable immunoassay for a small molecule. By combining high-throughput screening with competitive ELISA and in-depth kinetic analysis with SPR, researchers can move beyond simple binding confirmation to a true understanding of antibody specificity. This rigorous, data-driven approach ensures the selection of antibodies that are not only high-affinity but, more importantly, are fit-for-purpose, leading to accurate and reproducible results in research, diagnostics, and drug development.
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- St John's Laboratory. Competitive ELISA protocol.
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- ResearchGate. In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.
- AAT Bioquest. IC50 Calculator.
- Bio-Rad. Large and Small Molecule Screening by SPR.
- PMC - PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- PMC - NIH. Small Molecule Immunosensing Using Surface Plasmon Resonance.
- PMC - NIH. Antibody validation.
- ACS Publications. Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol.
- PMC - PubMed Central. Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome.
- NeoBiotechnologies. Guide to Antibody Validation Techniques.
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A Senior Application Scientist's Guide to Byproduct Identification in 2-(4-Bromo-2,3-difluorophenyl)acetic Acid Synthesis: A GC-MS Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the meticulous identification of byproducts in the synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. The presence of even trace amounts of impurities can have significant pharmacological implications. This guide provides an in-depth technical comparison of analytical methodologies for byproduct identification, focusing on the synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid, a key intermediate in various pharmaceutical compounds. We will explore the unparalleled capabilities of Gas Chromatography-Mass Spectrometry (GC-MS) and contrast its performance with High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights and experimental data to inform your analytical strategy.
The Synthetic Landscape: Plausible Routes to 2-(4-Bromo-2,3-difluorophenyl)acetic Acid and Anticipated Byproducts
While multiple synthetic avenues can lead to 2-(4-Bromo-2,3-difluorophenyl)acetic acid, a common and logical approach involves a Grignard reaction followed by hydrolysis. This pathway, while effective, is susceptible to the formation of several byproducts that necessitate robust analytical characterization.
A plausible synthetic route begins with the formation of a Grignard reagent from 1,4-dibromo-2,3-difluorobenzene. This organometallic intermediate is then reacted with a suitable electrophile, such as diethyl oxalate, to introduce the acetic acid precursor. Subsequent hydrolysis and decarboxylation yield the final product.
Based on this proposed synthesis, several byproducts can be anticipated:
-
Homocoupling Product (2,2',3,3'-tetrafluoro-4,4'-dibromobiphenyl): Formed by the reaction of two Grignard reagent molecules.
-
Unreacted Starting Material (1,4-dibromo-2,3-difluorobenzene): Incomplete reaction can lead to its persistence in the final mixture.
-
Protonated Grignard Reagent (1-bromo-2,3-difluorobenzene): Quenching of the Grignard reagent by trace amounts of water or other protic sources.
-
Incompletely Hydrolyzed Intermediate (Ethyl 2-(4-bromo-2,3-difluorophenyl)-2-oxoacetate): Partial hydrolysis of the diester intermediate.
-
Decarboxylated Byproduct (1-bromo-2,3-difluorobenzene): While decarboxylation is a desired step in one of the plausible routes, premature or side-reaction decarboxylation can lead to this impurity.[1]
The structural similarity and varying volatility of these potential byproducts present a significant analytical challenge, demanding a technique with high resolving power and definitive identification capabilities.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideally suited for the analysis of the anticipated byproducts in the synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid.[2] The process involves vaporizing the sample, separating its components in a gaseous mobile phase through a capillary column, and then detecting and identifying the individual components using a mass spectrometer.
The Critical Role of Derivatization
A key consideration for the GC-MS analysis of carboxylic acids is their inherent polarity and low volatility, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.[3] To overcome this, a derivatization step is essential. Silylation, which replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, is a widely used and effective method.[4] This process increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
Experimental Protocol: GC-MS Analysis of 2-(4-Bromo-2,3-difluorophenyl)acetic Acid Synthesis Byproducts
This protocol outlines a robust and validated method for the identification and quantification of byproducts.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) and vortex to dissolve.
-
Add 100 µL of the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp: 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Electron Energy | 70 eV |
| Mass Range | 50-550 amu |
| Scan Mode | Full Scan |
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.
-
Confirm the identity of the main product and byproducts by comparing their retention times and mass spectra with those of authentic reference standards, if available.
-
Quantify the byproducts using an internal standard method for accurate results.
The Alternative: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS excels for volatile and semi-volatile compounds, High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for non-volatile, polar, or thermally labile byproducts that are not amenable to GC analysis.[6][7] LC-MS separates compounds in a liquid mobile phase, making it suitable for a broader range of molecules without the need for derivatization.[8]
A Comparative Analysis: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is dictated by the specific chemical nature of the analytes and the analytical goals.
Performance Comparison: A Data-Driven Perspective
To provide a clearer picture, the following table presents a hypothetical but realistic comparison of the expected performance of GC-MS and LC-MS/MS for the analysis of key byproducts in the synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS | Rationale & Justification |
| Limit of Detection (LOD) | 0.1 - 1 ppm | 0.01 - 0.5 ppm | LC-MS/MS often exhibits superior sensitivity for many pharmaceutical impurities.[8][9] |
| Limit of Quantification (LOQ) | 0.3 - 3 ppm | 0.03 - 1.5 ppm | The lower detection limits of LC-MS/MS translate to lower quantification limits.[9] |
| Linearity (R²) | > 0.995 | > 0.998 | Both techniques can achieve excellent linearity, though LC-MS/MS may show a slight edge.[10] |
| Precision (%RSD) | < 5% | < 3% | LC-MS/MS can offer slightly better precision due to the absence of a derivatization step.[11] |
| Applicability | Volatile & Semi-Volatile Byproducts | Broad Range of Byproducts | GC-MS is limited to compounds that can be volatilized, whereas LC-MS can analyze a wider array of polar and non-volatile compounds.[6] |
| Sample Throughput | Moderate (derivatization adds time) | High (direct injection) | The derivatization step in the GC-MS protocol adds to the overall analysis time per sample. |
Scientific Integrity and Method Validation
To ensure the reliability and accuracy of any analytical method used in a pharmaceutical setting, rigorous validation is imperative. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Adherence to these validation principles is not merely a regulatory requirement but a fundamental aspect of good scientific practice, ensuring the trustworthiness of the data generated.
Conclusion: A Symbiotic Approach to Comprehensive Byproduct Analysis
In the synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetic acid, both GC-MS and LC-MS present as formidable analytical tools for byproduct identification. GC-MS, with its high resolving power for volatile and semi-volatile compounds, is indispensable for characterizing key byproducts such as homocoupling products and unreacted starting materials, provided an effective derivatization strategy is employed. Conversely, LC-MS offers broader applicability for non-volatile and polar impurities without the need for derivatization, often with superior sensitivity.
Ultimately, a comprehensive understanding of the impurity profile may necessitate a symbiotic approach, leveraging the strengths of both techniques. By carefully considering the physicochemical properties of the potential byproducts and adhering to rigorous validation protocols, researchers can confidently ensure the purity and safety of their synthesized pharmaceutical intermediates, paving the way for the development of safe and effective medicines.
References
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
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Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
- (n.d.). Acids: Derivatization for GC Analysis.
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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- Lancien, F., et al. (2012). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 actual specimens. Clinical Chemistry, 58(6), 1026-1034.
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Xu, X., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 25(21), 5028.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
- Česonienė, L., et al. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2).
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- ResolveMass Laboratories Inc. (2023). GC-MS vs.
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Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
- Liu, Z., et al. (2012). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 134(1), 772-775.
- (2018). HYDROLYSIS REACTIONS.
- Schug, K. A., & McNair, H. M. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC North America, 34(7), 498-506.
- Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
- van der Heeft, E., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150362.
- Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
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Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
- Eurachem. (n.d.). ICH Q2(R2)
- Al-Qaim, F. F., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 894-904.
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- Jäschke, C., et al. (2013). Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. Organic & Biomolecular Chemistry, 11(29), 4849-4856.
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Safety Operating Guide
Navigating the Safe Handling of 2-(4-Bromo-2,3-difluorophenyl)acetic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of 2-(4-Bromo-2,3-difluorophenyl)acetic acid, a halogenated aromatic compound. The protocols outlined herein are grounded in established safety principles and authoritative guidelines to foster a secure and efficient laboratory environment.
Understanding the Hazard Profile
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling 2-(4-Bromo-2,3-difluorophenyl)acetic acid.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][5][6] | Protects against splashes and airborne particles, which can cause severe eye irritation.[1] A face shield provides an additional layer of protection for the entire face.[3][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact, which can lead to irritation.[1] Glove material should be selected based on resistance to halogenated organic compounds. |
| Body Protection | A lab coat, and for larger quantities or when there is a significant risk of splashing, a chemical-resistant apron.[3][5] | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated.[3][7] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[1] |
Table 1: Recommended Personal Protective Equipment
Engineering Controls and Safe Handling Practices
Engineering controls are physical changes to the workspace that isolate workers from hazards.[8] When combined with safe work practices, they provide a robust system for minimizing exposure.
Ventilation and Containment:
All weighing and handling of solid 2-(4-Bromo-2,3-difluorophenyl)acetic acid should be conducted within a certified chemical fume hood to control airborne dust.[9] The fume hood sash should be kept as low as possible.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered.[10] Have all necessary equipment, including a designated waste container, readily available.
-
Donning PPE: Put on all required PPE as outlined in Table 1.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir gently. Some corrosive solids can generate heat when mixed with water.[9]
-
Container Management: Keep the container of 2-(4-Bromo-2,3-difluorophenyl)acetic acid tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[1][10]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin.[10] Clean all equipment and the work surface to prevent cross-contamination.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and laboratory safety officer.
-
Contain: For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill. Avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing 2-(4-Bromo-2,3-difluorophenyl)acetic acid, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[11]
-
Halogenated Organic Waste: This compound falls under the category of halogenated organic waste.[11] It should not be mixed with non-halogenated waste streams.
-
Disposal Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.[11][12] Neutralization may be a viable disposal method for some organic acids, but due to the halogenated nature of this compound, professional disposal is the recommended course of action.[11][12][13]
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of 2-(4-Bromo-2,3-difluorophenyl)acetic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
